Ponasteroside A
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O11/c1-16(2)6-7-25(37)32(5,41)24-9-11-33(42)18-12-20(35)19-13-22(43-29-28(40)27(39)26(38)23(15-34)44-29)21(36)14-30(19,3)17(18)8-10-31(24,33)4/h12,16-17,19,21-29,34,36-42H,6-11,13-15H2,1-5H3/t17-,19-,21-,22+,23+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKQRUFJWYXIC-PPOCGGKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ponasteroside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034091 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20117-33-3 | |
| Record name | (2β,3β,5β,22R)-3-(β-D-Glucopyranosyloxy)-2,14,20,22-tetrahydroxycholest-7-en-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20117-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ponasteroside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020117333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PONASTEROSIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FV9TY7772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ponasteroside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034091 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
278 - 279.5 °C | |
| Record name | Ponasteroside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034091 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ponasteroside A: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasteroside A, a phytoecdysteroid, is a potent analog of the insect molting hormone 20-hydroxyecdysone (B1671079) (20E). Its high affinity for the ecdysone (B1671078) receptor (EcR) has made it a valuable tool in molecular biology for inducing gene expression in systems employing ecdysone-inducible promoters. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with the ecdysone receptor and the subsequent signaling cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes.
Core Mechanism of Action: Ecdysone Receptor Agonism
The primary mechanism of action of this compound is its function as a potent agonist of the ecdysone receptor (EcR). EcR is a nuclear receptor that, upon ligand binding, forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). This heterodimeric complex is the functional unit that mediates the physiological effects of ecdysteroids.
This compound binds to the ligand-binding domain (LBD) of the EcR subunit within the EcR/USP heterodimer. This binding event induces a conformational change in the receptor complex, leading to the recruitment of coactivator proteins and the initiation of gene transcription. The EcR/USP heterodimer recognizes and binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding initiates a transcriptional hierarchy that controls a wide array of developmental processes in insects, most notably molting and metamorphosis.
This compound exhibits a significantly higher binding affinity for the EcR/USP complex compared to the endogenous insect molting hormone, 20-hydroxyecdysone. This higher affinity translates to greater potency in inducing ecdysone-responsive gene expression.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data related to its interaction with the ecdysone receptor.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | |||
| This compound (EcR/USP heterodimer) | 1.2 nM | Chilo suppressalis (in vitro) | [cite: ] |
| This compound (EcR monomer) | 55 nM | Chilo suppressalis (in vitro) | [cite: ] |
| Relative Binding Affinity | ~8 times higher than 20-hydroxyecdysone | Drosophila melanogaster | [1] |
| Receptor Binding Enhancement | ~20-fold increase with EcR/USP dimer vs. EcR monomer | Plutella xylostella | [2][3] |
Signaling Pathway
The binding of this compound to the ecdysone receptor initiates a well-defined signaling cascade, leading to changes in gene expression.
References
- 1. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxyecdysone and ponasterone A in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Binding Effects of the Ecdysone Receptor-Binding Domain and PonA in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponasteroside A as an Ecdysone Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ponasteroside A, a potent phytoecdysteroid that functions as a high-affinity agonist for the ecdysone (B1671078) receptor (EcR). We will explore its mechanism of action, quantitative activity, detailed experimental protocols for its characterization, and its applications in modern biological research, particularly in inducible gene expression systems.
Introduction to this compound
This compound, also known as Ponasterone A, is a naturally occurring ecdysteroid found in various plants and some marine invertebrates.[1][2] Chemically, it is an analog of 20-hydroxyecdysone (B1671079) (20E), the primary molting hormone in arthropods.[3] Its high affinity for the ecdysone receptor complex makes it a valuable tool for studying ecdysteroid signaling and a reliable inducer for ecdysone-based inducible gene expression systems.[4]
Mechanism of Action: The Ecdysone Receptor Signaling Pathway
The biological effects of this compound are mediated through the ecdysone receptor, a nuclear receptor that functions as a ligand-activated transcription factor.[5] The functional receptor is a heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), which is an ortholog of the vertebrate retinoid X receptor (RXR).[5][6][7]
In the absence of a ligand, the EcR-USP complex may bind to specific DNA sequences known as Ecdysone Response Elements (EcREs) and actively repress gene transcription.[6][8] Upon binding of an agonist like this compound to the ligand-binding domain (LBD) of the EcR subunit, the receptor complex undergoes a conformational change. This change leads to the recruitment of coactivators and the initiation of transcription for target genes, ultimately triggering a cascade of developmental or physiological events, such as molting and metamorphosis.[5][6][9]
Quantitative Agonist Activity
This compound exhibits high binding affinity and potent agonist activity across various insect species. Its potency is often quantified by its dissociation constant (Kd) in binding assays or its effective concentration (EC50 or IC50) in functional assays. The presence of USP dramatically increases the binding affinity for the ligand.[10][11]
| Parameter | Value | Species / System | Assay Type | Reference |
| Kd | 1.2 nM | Chilo suppressalis (Rice Striped Borer) | Radioligand Binding (EcR-B1/USP) | [10][11] |
| Kd | 55 nM | Chilo suppressalis (Rice Striped Borer) | Radioligand Binding (EcR-B1 only) | [10][11] |
| Kd | ~0.38 nM | Drosophila melanogaster Kc167 cells | Radioligand Binding ([¹²⁵I]Iodo-PonA) | [12] |
| IC50 | 41.7 nM | Drosophila melanogaster Kc cells | Competitive Binding Assay | [13] |
-
Kd (Dissociation Constant): Represents the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): In a competitive binding assay, it is the concentration of an unlabeled ligand (this compound) that displaces 50% of a specifically bound radioligand.
Key Experimental Protocols
Characterizing the activity of this compound involves several standard in vitro and in vivo assays.
This assay directly measures the binding affinity of this compound to the EcR/USP complex by competing against a radiolabeled ecdysteroid.
Methodology:
-
Receptor Preparation: Prepare a source of the EcR/USP heterodimer. This can be a crude cell-free extract from target insect tissue or in vitro-translated/expressed purified receptor proteins.[10][14]
-
Radioligand: A high-affinity, radiolabeled ecdysteroid, such as [³H]Ponasterone A or 26-[¹²⁵I]Iodoponasterone A, is used as the tracer.[12]
-
Competition Reaction: Incubate the receptor preparation with a fixed, low concentration of the radioligand and varying concentrations of unlabeled this compound (the competitor).
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically done by rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.[15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific radioligand binding against the log concentration of this compound. The data is fitted to a sigmoidal curve to determine the IC50 value, from which the inhibitor constant (Ki) can be calculated.[15]
References
- 1. Ponasterone A and F, Ecdysteroids from the Arctic Bryozoan Alcyonidium gelatinosum | MDPI [mdpi.com]
- 2. Ponasterone A | C27H44O6 | CID 115127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 5. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella [mdpi.com]
- 15. benchchem.com [benchchem.com]
Early Investigations into the Bioactivity of Ponasteroside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasteroside A, a potent phytoecdysteroid, has been a cornerstone in the study of insect endocrinology and the development of inducible gene expression systems. Its high affinity for the ecdysone (B1671078) receptor (EcR) has made it an invaluable tool for dissecting the molecular mechanisms of insect development, metamorphosis, and gene regulation. This technical guide provides an in-depth overview of the foundational studies on this compound's bioactivity, focusing on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action through the ecdysone signaling pathway.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the key quantitative data from early studies, providing a comparative look at the binding affinity and biological activity of this compound in different experimental systems.
Table 1: Binding Affinity of this compound to the Ecdysone Receptor Complex
| Species | Receptor Source | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Chilo suppressalis | In vitro translated EcR | [3H]Ponasterone A | Radioligand Binding Assay | 55 nM | [1] |
| Chilo suppressalis | In vitro translated EcR/USP | [3H]Ponasterone A | Radioligand Binding Assay | 1.2 nM | [1] |
| Anthonomus grandis | Crude nuclear extracts from BRL-AG-2 cells | [3H]Ponasterone A | Radioligand Binding Assay | 6.1 nM | [2] |
| Drosophila melanogaster | Cytosol and nuclear preparations from Kc cells | [3H]Ponasterone A | Radioligand Binding Assay | 3 x 10-9 M (3 nM) | [3] |
| Drosophila melanogaster | Kc cells | [3H]Ponasterone A | Scatchard Analysis | 3.6 x 10-9 M (3.6 nM) | [4] |
Table 2: Comparative Bioactivity of this compound and Other Ecdysteroids
| Cell Line | Assay | Compound | IC50 (M) | Relative Activity | Reference |
| Drosophila Kc cells | [3H]Ponasterone A Binding Inhibition | Ponasterone A | - | 1 | [5] |
| 20-Hydroxyecdysone | - | < Ponasterone A | [5] | ||
| Cyasterone | - | < 20-Hydroxyecdysone | [5] | ||
| Inokosterone | - | ~ Makisterone A | [5] | ||
| Makisterone A | - | < Inokosterone | [5] | ||
| Ecdysone | - | < Tebufenozide | [5] | ||
| Drosophila Kc cells | Physiological Activity | Ponasterone A | - | 1 | [4] |
| 20-Hydroxyecdysone | - | 50 | [4] | ||
| Ecdysone | - | 2000 | [4] | ||
| Spodoptera frugiperda Sf9 cells | Reporter Gene Assay | Ponasterone A | Lowest EC50 | Most active | [6] |
| 20-Hydroxyecdysone | Higher EC50 | Less active | [6] | ||
| Drosophila S2 cells | Reporter Gene Assay | Ponasterone A | Lowest EC50 | Most active | [6] |
| 20-Hydroxyecdysone | Higher EC50 | Less active | [6] |
Experimental Protocols
Competitive Radioligand Binding Assay
This method is used to determine the binding affinity of a ligand to its receptor by measuring the displacement of a radiolabeled ligand.
Objective: To quantify the binding affinity (Kd or Ki) of this compound to the ecdysone receptor (EcR) or the EcR/USP heterodimer.
Materials:
-
Radioligand: [3H]Ponasterone A
-
Receptor Source:
-
In vitro translated EcR and USP proteins.
-
Nuclear extracts from insect cell lines (e.g., Drosophila Kc cells, Spodoptera frugiperda Sf9 cells, or Anthonomus grandis BRL-AG-2 cells)[2].
-
-
Unlabeled Ligand: this compound (for saturation binding and competition assays) and other test compounds.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.
-
Separation Method: Gel filtration or dextran-coated charcoal[3].
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Receptor Preparation: Prepare nuclear extracts or in vitro translated receptor proteins.
-
Incubation: Incubate a constant concentration of [3H]Ponasterone A with the receptor preparation in the assay buffer. For competition assays, add increasing concentrations of unlabeled this compound or other test compounds.
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 4°C or 25°C).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using either gel filtration or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the amount of bound radioligand against the concentration of free radioligand to determine the Kd and Bmax (maximum number of binding sites) using Scatchard analysis[4].
-
Competition Binding: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.
-
Ecdysone-Responsive Reporter Gene Assay in Insect Cells
This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene.
Objective: To determine the functional activity (EC50) of this compound as an ecdysone agonist.
Materials:
-
Insect Cell Line: Drosophila melanogaster S2 or Kc cells[6][7].
-
Expression Plasmids:
-
Plasmids encoding the ecdysone receptor (EcR) and ultraspiracle (USP) proteins.
-
A reporter plasmid containing an ecdysone response element (EcRE) upstream of a minimal promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase)[7]. Early studies utilized EcREs from promoters of ecdysone-responsive genes like hsp27[8].
-
-
Transfection Reagent: Calcium phosphate (B84403) or a commercial lipid-based transfection reagent.
-
Test Compound: this compound and other ecdysteroid analogs.
-
Lysis Buffer and Reporter Assay Reagents: (e.g., luciferase substrate).
-
Luminometer or Spectrophotometer: For detecting the reporter signal.
Procedure:
-
Cell Culture: Maintain the insect cell line in the appropriate culture medium.
-
Transfection: Co-transfect the cells with the EcR, USP, and reporter plasmids.
-
Induction: After a recovery period, treat the transfected cells with various concentrations of this compound or other test compounds.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Assay: Add the appropriate substrate and measure the reporter signal (e.g., luminescence or absorbance).
-
Data Analysis: Plot the reporter signal against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Ecdysone Signaling Pathway
Early studies with this compound were instrumental in elucidating the ecdysone signaling pathway. The high potency and specificity of this compound allowed researchers to trace its interaction with the EcR/USP heterodimer and the subsequent cascade of gene activation.
In the absence of a ligand, the EcR/USP heterodimer is thought to be associated with co-repressors, inhibiting gene transcription. Upon binding of an ecdysteroid like this compound to the ligand-binding pocket of EcR, a conformational change is induced in the receptor complex. This conformational change leads to the dissociation of co-repressors and the recruitment of co-activators. The activated EcR/USP/ligand complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding initiates the transcription of early response genes, which in turn regulate the expression of a larger set of late-response genes, ultimately leading to the physiological effects of molting and metamorphosis in insects.
Conclusion
The early studies on this compound laid a critical foundation for our understanding of steroid hormone action in insects and provided a powerful tool for molecular biology. The quantitative data from binding and cell-based assays consistently demonstrated its high potency, while the detailed experimental protocols developed during this period are still relevant today. The elucidation of its role in the ecdysone signaling pathway has had far-reaching implications, from the development of novel insecticides to the creation of sophisticated inducible gene expression systems used across a wide range of biological disciplines. This guide serves as a testament to the enduring impact of this foundational research.
References
- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and partial cloning of ecdysteroid receptor from a cotton boll weevil embryonic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of an ecdysteroid receptor in a cultured cell line of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The uptake and release of ponasterone A by the Kc cell line of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of [3H]ponasterone A binding by ecdysone agonists in the intact Kc cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional and comparative analysis of two distinct ecdysteroid-responsive gene expression constructs in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Ponasterone A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Chemical Structure, Properties, and Biological Activity of an Ecdysone (B1671078) Receptor Agonist
Abstract
Ponasterone A is a phytoecdysteroid that functions as a potent agonist of the ecdysone receptor (EcR), a key regulator of insect development and metamorphosis.[1][2] Its ability to activate the EcR has led to its widespread use as an inducer in ecdysone-inducible mammalian expression systems, providing a powerful tool for controlled gene expression in scientific research.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Ponasterone A. It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound in their work. The guide includes detailed summaries of its properties in tabular format, descriptions of relevant experimental protocols, and visualizations of the signaling pathway and experimental workflows.
Chemical Structure and Identification
Ponasterone A, also known as 25-deoxyecdysterone, is a polyhydroxylated steroid.[4] Its chemical structure is characterized by a cholest-7-en-6-one backbone with hydroxyl groups at positions 2, 3, 14, 20, and 22.[4]
| Identifier | Value |
| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
| CAS Number | 13408-56-5 |
| Molecular Formula | C₂₇H₄₄O₆[5] |
| Molecular Weight | 464.6 g/mol [6] |
| SMILES | CC(C)CC--INVALID-LINK--([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C--INVALID-LINK--O)O)C)C)O)O">C@HO |
| InChI Key | PJYYBCXMCWDUAZ-JJJZTNILSA-N |
Physicochemical Properties
Ponasterone A is a white to off-white crystalline solid or powder.[4] It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[6][7]
| Property | Value |
| Melting Point | 259-260 °C (decomposes)[4][7] |
| Optical Activity ([α]D) | +90° (in methanol)[4][7] |
| Boiling Point (Predicted) | 640.5 ± 55.0 °C |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ |
| pKa (Predicted) | 14.13 ± 0.70 |
| Solubility | Ethanol: 5 mg/mLDMSO: 1 mg/mLDMF: 3 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.3 mg/mLMethanol: Soluble[6] |
| Storage | -20°C[6] |
Spectroscopic Data
The structure of Ponasterone A has been confirmed by various spectroscopic methods, including NMR and mass spectrometry.
| Spectroscopic Data | Description |
| ¹H and ¹³C NMR | The proton and carbon NMR spectra of Ponasterone A have been reported and are used for its structural confirmation.[8] |
| Mass Spectrometry | The mass spectrum of Ponasterone A shows a molecular ion peak corresponding to its molecular weight. ESI-MS and LC-MS data are available.[9] |
| UV/Vis | The UV/Vis spectrum of Ponasterone A exhibits weak Cotton effects, with λext at 327 nm (Δε = +1.8) and 248 nm (Δε = -3.9).[5] |
Biological Activity and Mechanism of Action
Ponasterone A is a potent ecdysteroid, a class of hormones that play a crucial role in arthropod molting and metamorphosis.[10] Its primary biological activity stems from its function as a high-affinity agonist for the ecdysone receptor (EcR), a nuclear receptor.[2][11]
Ecdysone Receptor Signaling Pathway
The ecdysone receptor is a ligand-activated transcription factor that forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR).[1] Upon binding of an agonist like Ponasterone A to the ligand-binding domain of EcR, the receptor complex undergoes a conformational change. This change facilitates the recruitment of transcriptional coactivators and the dissociation of corepressors.[5] The activated EcR/USP heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[3] This binding initiates the transcription of early response genes, such as Broad-Complex (Br-c), E74, and E75, which in turn regulate a cascade of downstream genes responsible for the physiological changes associated with molting and metamorphosis.[3]
Potency and Efficacy
Ponasterone A is a highly potent ecdysteroid, often exhibiting greater activity than the endogenous insect molting hormone, 20-hydroxyecdysone.[4] It has been reported to have an EC₅₀ of 70 nM for inducing ecdysteroid activity.
Experimental Protocols
Isolation and Purification of Ponasterone A
Ponasterone A can be isolated from various natural sources, including plants and marine organisms.[8] A general workflow for its extraction and purification is as follows:
Protocol for Extraction and Fractionation (Example from Alcyonidium gelatinosum) [8]
-
Freeze-dried biological material is diced and extracted with a 50:50 mixture of methanol and dichloromethane.
-
The solvent is filtered and then evaporated under reduced pressure to obtain a solid residue.
-
The crude extract is then fractionated using flash chromatography on a suitable resin (e.g., Dainon HP-20SS).
-
Fractions are collected and analyzed (e.g., by UHPLC-HR-MS) to identify those containing Ponasterone A.
-
The Ponasterone A-containing fractions are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.
Ponasterone A-Inducible Gene Expression System
Ponasterone A is widely used to control gene expression in mammalian cells through the ecdysone-inducible system. This system typically involves two vectors: a receptor vector that constitutively expresses the VgEcR and RXR proteins, and an expression vector containing the gene of interest downstream of a Ponasterone A-inducible promoter.[10]
General Protocol for Inducible Gene Expression [10][12]
-
Cell Transfection: Stably transfect the target mammalian cells with the receptor vector (e.g., pERV3). Select for stable clones using an appropriate antibiotic (e.g., G418).
-
Receptor Expression Confirmation: Verify the expression of the ecdysone receptors in the stable cell lines.
-
Second Transfection: Stably transfect the receptor-expressing cells with the expression vector containing the gene of interest (e.g., pEGSH-GOI). Select for double-stable clones using a second antibiotic (e.g., hygromycin).
-
Induction: Treat the double-stable cells with Ponasterone A at a predetermined optimal concentration (e.g., 1-10 µM).
-
Assay for Gene Expression: Analyze the expression of the gene of interest at the mRNA or protein level after a specific induction period.
Reporter Gene Assay for Ecdysone Receptor Activation
A reporter gene assay, such as a luciferase assay, can be used to quantify the activation of the ecdysone receptor by Ponasterone A.
Protocol for Luciferase Reporter Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression plasmid for the ecdysone receptor (EcR).
-
An expression plasmid for the ultraspiracle protein (USP/RXR).
-
A reporter plasmid containing a luciferase gene under the control of an ecdysone response element (EcRE).
-
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Treat the transfected cells with varying concentrations of Ponasterone A (and appropriate controls).
-
Incubation: Incubate for another 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of EcR activation.
Applications in Research and Drug Development
-
Inducible Gene Expression: The primary application of Ponasterone A is in controlling the expression of specific genes in vitro and in vivo. This allows for the study of gene function with precise temporal control.[12]
-
Insecticide Development: As an ecdysone agonist, Ponasterone A and its analogs serve as models for the development of insect-specific growth regulators that disrupt the molting process.[3]
-
Pharmacological Research: Ecdysteroids, including Ponasterone A, have been investigated for various pharmacological effects in mammals, such as anabolic and neuroprotective properties, although the mechanisms are not fully understood.[8]
Conclusion
Ponasterone A is a valuable tool for researchers in molecular biology and drug development. Its well-characterized chemical structure, potent and specific biological activity as an ecdysone receptor agonist, and its utility in inducible gene expression systems make it an indispensable compound for a wide range of applications. This guide provides the core technical information required for its effective use in a laboratory setting.
References
- 1. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 2. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 3. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Drosophila ecdysone receptor promotes or suppresses proliferation according to ligand level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. mdpi.com [mdpi.com]
- 12. Development of a ponasterone A-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ponasteroside A Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasteroside A, a potent phytoecdysteroid, has garnered significant interest within the scientific community due to its diverse biological activities, including insecticidal properties and potential therapeutic applications in mammals. Understanding its biosynthesis is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway, drawing parallels from the well-characterized insect ecdysteroid pathway. It details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate molecular processes.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound, like other phytoecdysteroids, originates from the ubiquitous precursor, cholesterol, which is synthesized via the mevalonate (B85504) pathway. The conversion of cholesterol to this compound involves a series of oxidative modifications, primarily catalyzed by a cascade of cytochrome P450 (CYP) monooxygenases. While the complete pathway in plants is still under active investigation, significant insights have been gleaned from studies on analogous pathways in insects, particularly the biosynthesis of 20-hydroxyecdysone (B1671079) (20E).
The crucial divergence from the 20E pathway to form Ponasterone A (the aglycone of this compound) is believed to occur due to the absence or low activity of a specific C-25 hydroxylase. In arthropods that lack the gene for this enzyme (Phantom, phm), Ponasterone A is the predominant ecdysteroid produced[1]. This suggests a conserved fundamental pathway with variations in the terminal hydroxylation steps.
The proposed biosynthetic pathway from cholesterol to this compound is as follows:
-
Cholesterol to 7-dehydrocholesterol (B119134) (7dC): The initial step is the conversion of cholesterol to 7dC.
-
The "Black Box": A series of subsequent, less-characterized enzymatic reactions, often referred to as the "black box," convert 7dC into 5β-ketodiol.
-
Hydroxylation Cascades: A series of sequential hydroxylations at various carbon positions of the steroid nucleus and side chain are catalyzed by specific cytochrome P450 enzymes. These enzymes are analogous to the products of the "Halloween genes" (spook, phantom, disembodied, shadow, and shade) in insects.
-
Formation of Ponasterone A: The pathway leads to the formation of Ponasterone A through specific hydroxylation events, notably lacking the C-25 hydroxylation seen in 20E synthesis.
-
Glycosylation: Finally, a glycosyltransferase attaches a sugar moiety to the Ponasterone A backbone to yield this compound.
Below is a DOT script for a Graphviz diagram illustrating the proposed this compound biosynthesis pathway.
Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.
Quantitative Data on Phytoecdysteroid Biosynthesis
Quantitative data for the this compound biosynthetic pathway is scarce. However, data from studies on the closely related 20-hydroxyecdysone (20E) in various plant systems can provide valuable benchmarks for researchers. The following tables summarize key quantitative parameters.
Table 1: Production Yields of Phytoecdysteroids in Plant Systems
| Plant Species | Culture Type | Phytoecdysteroid | Yield | Reference |
| Pfaffia glomerata | In vitro photoautotrophic | 20-hydroxyecdysone | Up to 1.5% of dry weight | [2] |
| Spinacia oleracea | Whole plant | 20-hydroxyecdysone | 252–455 µg/g dry mass | [3] |
| Chenopodium quinoa | Seeds | 20-hydroxyecdysone | 310-670 µg/g dry mass | [3] |
| Ajuga turkestanica | Hairy root culture | Turkesterone | Not specified | [4] |
| Silene species | Whole plant | Various ecdysteroids | Can reach ca. 1-2% of dry weight | [4][5] |
Table 2: Kinetic Properties of a Key Ecdysteroid Biosynthetic Enzyme
| Enzyme | Substrate | Apparent Km | Apparent Vmax | Source Organism | Reference |
| Ecdysone (B1671078) 20-monooxygenase | Ecdysone | 1.60 x 10-7 M | Not specified | Manduca sexta (insect) | [6] |
Note: Data for this compound-specific enzymes are currently unavailable. The data for ecdysone 20-monooxygenase from an insect model is provided as a proxy for the terminal hydroxylases in the pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Quantification of this compound and its Precursors by HPLC-MS/MS
This protocol is adapted from validated methods for ecdysteroid analysis[7][8][9][10].
Objective: To accurately quantify this compound and its precursors in plant tissue.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (HPLC grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
This compound standard
-
Internal standard (e.g., a deuterated ecdysteroid)
Procedure:
-
Extraction:
-
Homogenize 100 mg of finely ground plant tissue in 1 mL of methanol:ethanol:water (30:25:45; v/v/v)[10].
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the pellet.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 1 mL of 10% methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.
-
Elute the ecdysteroids with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the final dried extract in a known volume of the initial mobile phase.
-
Inject an aliquot into the HPLC-MS/MS system.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its precursors. These transitions need to be optimized using authentic standards.
-
-
-
Quantification:
-
Generate a calibration curve using the this compound standard.
-
Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard.
-
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for this compound quantification.
Caption: Workflow for Quantification of this compound by HPLC-MS/MS.
Heterologous Expression of Cytochrome P450 Enzymes
This protocol provides a general framework for expressing plant-derived cytochrome P450 enzymes in a host system like E. coli or yeast to characterize their function in the this compound pathway[11][12][13].
Objective: To produce and functionally characterize a candidate cytochrome P450 enzyme involved in this compound biosynthesis.
Materials:
-
cDNA library from the plant of interest.
-
PCR primers specific for the target P450 gene.
-
Expression vector (e.g., pET vector for E. coli, pYES vector for yeast).
-
Competent E. coli or yeast cells.
-
Culture media (e.g., LB for E. coli, YPD for yeast).
-
Inducing agent (e.g., IPTG for E. coli, galactose for yeast).
-
Substrate for the enzyme assay (a putative precursor of this compound).
-
Cofactors (e.g., NADPH).
-
Microsome isolation buffer.
-
Analytical instrumentation (HPLC, GC-MS, or LC-MS/MS).
Procedure:
-
Gene Cloning:
-
Amplify the full-length coding sequence of the target P450 gene from the cDNA library using PCR.
-
Clone the PCR product into the chosen expression vector.
-
Verify the construct by DNA sequencing.
-
-
Heterologous Expression:
-
Transform the expression construct into the host cells.
-
Grow a starter culture of the transformed cells.
-
Inoculate a larger culture and grow to mid-log phase.
-
Induce protein expression with the appropriate inducer.
-
Continue to grow the culture under inducing conditions for a specified time and temperature.
-
-
Microsome Preparation (for membrane-bound P450s):
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells (e.g., by sonication or French press).
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the microsomal preparation (or purified enzyme), the putative substrate, NADPH, and a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products with the organic solvent.
-
Analyze the extracted products by HPLC, GC-MS, or LC-MS/MS to identify and quantify the reaction product.
-
Below is a DOT script for a Graphviz diagram illustrating the workflow for heterologous expression and functional characterization of a P450 enzyme.
References
- 1. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological functions of 20-hydroxyecdysone_Chemicalbook [chemicalbook.com]
- 7. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japer.in [japer.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organization of Cytochrome P450 Enzymes Involved in Sex Steroid Synthesis: PROTEIN-PROTEIN INTERACTIONS IN LIPID MEMBRANES - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Ponasteroside A in Insects: A Technical Guide
Abstract
Ponasteroside A (PoA) is a potent phytoecdysteroid, an analog of the primary insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). It functions as a high-affinity agonist for the ecdysone (B1671078) receptor (EcR), a nuclear receptor that governs the developmental transitions in arthropods. By binding to EcR, this compound initiates a complex genomic signaling cascade that is fundamental to the regulation of molting (ecdysis), metamorphosis, and reproduction.[1][2] Its high potency and specificity have established it as an invaluable tool in molecular biology for inducible gene expression systems and as a lead compound in the development of targeted insecticides. This guide provides an in-depth examination of the physiological mechanism of this compound, presents key quantitative data on its activity, outlines relevant experimental protocols, and illustrates the core signaling pathway.
Mechanism of Action: The Ecdysone Signaling Pathway
The physiological effects of this compound in insects are mediated through the canonical ecdysone signaling pathway. PoA acts as a mimic of the natural hormone 20E, binding to the ligand-binding pocket of the Ecdysone Receptor (EcR).[3] EcR is a ligand-activated transcription factor that forms a functional heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[4][5][6]
The key steps in the pathway are as follows:
-
Ligand Binding: this compound enters the cell and binds to the Ligand-Binding Domain (LBD) of the EcR subunit within the EcR/USP heterodimer. This binding event induces a critical conformational change in the receptor complex.
-
DNA Binding: The activated PoA-EcR/USP complex translocates to the nucleus (if not already present) and binds with high affinity to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[4][6]
-
Transcriptional Activation: Upon binding to EcREs, the complex recruits transcriptional co-activators, initiating the transcription of a primary set of "early" genes. These genes, such as E74, E75, and Broad-Complex, are themselves transcription factors.
-
Regulatory Cascade: The protein products of these early genes then activate a much larger set of "late" genes. The products of these late genes are the ultimate effectors that carry out the physiological and morphological changes associated with the molting process, including cuticle synthesis, tissue remodeling, and programmed cell death of larval tissues.[7]
Disruption of this tightly regulated cascade by premature or excessive exposure to an agonist like this compound leads to catastrophic developmental failures, forming the basis of its insecticidal activity.[6]
Quantitative Data on this compound Activity
The potency of this compound is defined by its high binding affinity for the EcR/USP complex and its ability to elicit a biological response at low concentrations.
Table 1: Binding Affinity of this compound to Ecdysone Receptors
This table summarizes the dissociation constants (Kd) for this compound with the ecdysone receptor, illustrating the significantly increased affinity when EcR is complexed with its partner, USP. Lower Kd values indicate higher binding affinity.
| Insect Species | Receptor Complex | Kd (nM) | Reference |
| Chilo suppressalis | EcR | 55 | [8] |
| Chilo suppressalis | EcR / USP | 1.2 | [8] |
| Drosophila melanogaster | EcR / USP (Isoforms A, B1, B2) | Same affinity in absence of DNA | [4][9] |
Table 2: Relative Potency of Ecdysone Agonists
This table shows the concentration required to cause 50% inhibition (IC50) of [3H]this compound binding in intact Sf-9 cells from Spodoptera frugiperda. The data highlights the high potency of PoA relative to the natural hormone 20-hydroxyecdysone and other ecdysteroids.
| Compound | Class | Relative Potency (IC50 Rank) |
| Tebufenozide (RH-5992) | Non-steroidal (Bisacylhydrazine) | 1 |
| Methoxyfenozide (RH-2485) | Non-steroidal (Bisacylhydrazine) | 2 |
| This compound | Steroidal (Phytoecdysteroid) | 3 |
| 20-Hydroxyecdysone | Steroidal (Zooecdysteroid) | 4 |
| Cyasterone | Steroidal (Phytoecdysteroid) | 5 |
| RH-5849 | Non-steroidal (Bisacylhydrazine) | 6 |
| Makisterone A | Steroidal (Zooecdysteroid) | 7 |
| Inokosterone | Steroidal (Phytoecdysteroid) | 8 |
| Ecdysone | Steroidal (Zooecdysteroid) | 9 |
| Source: Adapted from data presented in Inhibition of [(3)H]ponasterone A binding by ecdysone agonists in the intact Sf-9 cell line.[10] |
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound and other ecdysteroid agonists.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]this compound) for binding to the EcR/USP receptor complex.
Methodology:
-
Receptor Preparation:
-
Express and purify recombinant EcR and USP proteins from a suitable system (e.g., in vitro transcription/translation, baculovirus-infected insect cells).
-
Alternatively, prepare a crude receptor extract from insect tissues known to be rich in EcR, such as the integument of Chilo suppressalis.[8]
-
-
Incubation:
-
In a microtiter plate or microcentrifuge tubes, combine the receptor preparation with a constant, low concentration of [3H]this compound.
-
Add varying concentrations of the unlabeled test compound (competitor) or this compound (for homologous competition).
-
Incubate the mixture at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand. Common methods include:
-
Filter Binding Assay: Rapid vacuum filtration through a glass fiber filter. The receptor-ligand complex is retained on the filter.
-
Charcoal Adsorption: Addition of dextran-coated charcoal, which adsorbs free ligand, followed by centrifugation to pellet the charcoal. The supernatant contains the bound complex.
-
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
If the Kd of the radioligand is known, the Ki of the test compound can be calculated using the Cheng-Prusoff equation.
-
Protocol 2: Insect Molting Bioassay (in vivo)
This protocol assesses the physiological effect of a test compound on the molting process in a whole organism.
Methodology:
-
Insect Rearing:
-
Rear a synchronized cohort of a suitable insect species (e.g., Drosophila melanogaster 3rd instar larvae, Spodoptera frugiperda early instar larvae) under controlled conditions (temperature, humidity, photoperiod).
-
-
Compound Administration:
-
Prepare serial dilutions of the test compound in an appropriate solvent.
-
Administer the compound through a relevant route:
-
Dietary Incorporation: Mix the compound into the artificial diet.
-
Topical Application: Apply a small, precise volume of the compound solution to the dorsal thorax of the insect.
-
-
Include a solvent-only control group.
-
-
Observation:
-
Maintain the treated insects under standard rearing conditions.
-
Observe the insects at regular intervals (e.g., every 12 or 24 hours) for a period covering the expected molt.
-
Record endpoints such as:
-
Molting inhibition (failure to ecdyse).
-
Developmental abnormalities (e.g., deformed pupae).
-
Mortality.
-
-
-
Data Analysis:
-
For each concentration, calculate the percentage of insects showing the defined effect (e.g., mortality).
-
Use probit or logit analysis to generate a dose-response curve and calculate the effective concentration (EC50) or lethal concentration (LC50) that causes the effect in 50% of the population.
-
Conclusion
This compound is a cornerstone compound for studying insect endocrinology. Its primary physiological role is to act as a potent agonist of the ecdysone receptor, thereby triggering the gene regulatory cascade that controls molting and metamorphosis.[2][3] The high affinity of PoA for the EcR/USP heterodimer makes it a more potent agonist than the insect's own hormone, 20-hydroxyecdysone, in many contexts.[8][10] This potent activity, combined with its function as a natural insecticide in plants, underscores its significance for researchers developing novel pest management strategies and for scientists utilizing ecdysone-inducible systems for precise temporal and spatial control of gene expression.
References
- 1. Ponasterone A and F, Ecdysteroids from the Arctic Bryozoan Alcyonidium gelatinosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 4. DNA affects ligand binding of the ecdysone receptor of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecdysone signaling cascade and regulation of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of [(3)H]ponasterone a binding by ecdysone agonists in the intact Sf-9 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponasteroside A and its Analogs in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponasteroside A, a potent phytoecdysteroid, and its naturally occurring analogs represent a compelling class of bioactive molecules with significant potential in various research and therapeutic areas. As analogs of insect moluting hormones, these compounds exhibit a wide range of biological activities, from potent insecticidal effects to promising pharmacological properties in mammals, including anabolic and anti-diabetic activities. This technical guide provides a comprehensive overview of this compound and its known analogs, detailing their natural sources, chemical structures, and biological activities. Special emphasis is placed on quantitative data, detailed experimental protocols for their isolation and characterization, and the signaling pathways through which they exert their effects. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the scientific and therapeutic potential of this fascinating family of natural products.
Introduction
Ecdysteroids are a class of steroid hormones primarily known for their role in regulating molting and metamorphosis in arthropods.[1] Interestingly, a diverse array of structurally related compounds, known as phytoecdysteroids, are synthesized by various plant species, where they are thought to serve as a defense mechanism against insect herbivores.[2] this compound is a prominent member of the phytoecdysteroid family, notable for its high affinity for the ecdysone (B1671078) receptor (EcR), the primary target of ecdysteroids in insects.[3] This high affinity makes this compound a valuable tool for studying ecdysteroid signaling and a potential lead compound for the development of novel insecticides.
Beyond its effects on insects, this compound and its analogs have garnered significant interest for their pharmacological effects in mammals. These compounds have been shown to exhibit a range of activities, including anabolic, anti-diabetic, and neuroprotective effects, without the androgenic side effects associated with traditional anabolic steroids.[4] This guide provides an in-depth exploration of the natural sources, chemical diversity, and biological activities of this compound and its analogs, with a focus on providing the technical details necessary for researchers in the field.
Natural Sources and Analogs of this compound
This compound and its analogs are found across a variety of plant species and even in some marine organisms. The chemical structures of these compounds are characterized by a steroid nucleus with a cis-fused A/B ring junction and a polyhydroxylated side chain.[5] Variations in the hydroxylation pattern, particularly in the side chain, give rise to a diverse family of analogs.
Table 1: Natural Sources and Structures of this compound and Selected Analogs
| Compound Name | Natural Source(s) | Chemical Structure (2D Representation) |
| This compound | Podocarpus nakaii, Taxus cuspidata, Limnanthes douglasii, Alcyonidium gelatinosum[1][6][7] | Inokosterone |
| Ponasteroside F | Alcyonidium gelatinosum[1] | [Image of Ponasteroside F structure - if available] |
| 20-Hydroxyecdysone | Widespread in plants (Leuzea carthamoides, Cyanotis arachnoidea) and insects[2][8] | [Image of 20-Hydroxyecdysone structure] |
| Muristerone A | [Image of Muristerone A structure] | |
| Polypodine B | Leuzea carthamoides[8] | [Image of Polypodine B structure] |
| Ajugasterone C | Leuzea carthamoides[8] | [Image of Ajugasterone C structure] |
| Inokosterone | Leuzea carthamoides[8] | [Image of Inokosterone structure] |
| Makisterone A | Leuzea carthamoides, Taxus cuspidata, Dysdercus cingulatus[8][9] | [Image of Makisterone A structure] |
| Carthamosterone | Leuzea carthamoides[8] | [Image of Carthamosterone structure] |
Quantitative Biological Activity
The primary molecular target of this compound and its analogs in insects is the ecdysone receptor (EcR), a ligand-activated nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[10] The binding affinity of these compounds to the EcR/USP complex is a key determinant of their biological activity. In mammals, the precise molecular targets are still under investigation, though interactions with signaling pathways such as the PI3-kinase/Akt pathway have been reported.[11]
Table 2: Quantitative Biological Activity Data for this compound and Analogs
| Compound | Assay Type | Target/System | Activity Metric | Value | Reference(s) |
| This compound | Ecdysone Receptor Binding | Chilo suppressalis EcR | Kd | 55 nM | |
| This compound | Ecdysone Receptor Binding | Chilo suppressalis EcR/USP | Kd | 1.2 nM | |
| This compound | Competitive Binding Assay | Americamysis bahia EcR/USP | IC50 | 1.2 nM | [12] |
| This compound | Competitive Binding Assay | Sf9 cells | IC50 | ~10 nM | |
| 20-Hydroxyecdysone | Competitive Binding Assay | Americamysis bahia EcR/USP | IC50 | 35 nM | [12] |
| Muristerone A | Competitive Binding Assay | Americamysis bahia EcR/USP | IC50 | 1.9 nM | [12] |
| α-Ecdysone | Competitive Binding Assay | Americamysis bahia EcR/USP | IC50 | 1200 nM | [12] |
Experimental Protocols
Isolation of this compound from Podocarpus nakaii
This protocol is a generalized procedure based on established methods for the isolation of phytoecdysteroids from plant material.[7]
Workflow for this compound Isolation
Methodology:
-
Extraction: Dried and powdered leaves of Podocarpus nakaii are macerated with 80% methanol at room temperature for 48 hours. The process is repeated three times to ensure complete extraction.
-
Filtration and Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol. The ecdysteroids, including this compound, are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions showing the presence of this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to yield pure crystals.
Characterization of this compound
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.[13]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons and to assign the stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
Ecdysone Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds to the ecdysone receptor.[12][14]
Workflow for Ecdysone Receptor Binding Assay
Methodology:
-
Reagent Preparation:
-
Prepare a purified solution of the ecdysone receptor (EcR) and ultraspiracle protein (USP) heterodimer.
-
Prepare a stock solution of radiolabeled this compound (e.g., [3H]this compound).
-
Prepare serial dilutions of the unlabeled test compounds.
-
-
Incubation: In a microtiter plate, incubate the EcR/USP heterodimer with a fixed concentration of [3H]this compound and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Separation of Bound and Free Ligand: After incubation, separate the protein-bound radioligand from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter, which retains the protein-ligand complex.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Classical Ecdysteroid Signaling Pathway
The primary mechanism of action for this compound in insects is through the classical nuclear receptor signaling pathway.[10][15]
Ecdysone Receptor Signaling Pathway
Description:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of the Ecdysone Receptor (EcR), which is heterodimerized with the Ultraspiracle protein (USP) in the nucleus.
-
Conformational Change: Ligand binding induces a conformational change in the EcR/USP complex.
-
DNA Binding: The activated PonA-EcR/USP complex binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes.
-
Recruitment of Co-activators: The complex then recruits co-activator proteins.
-
Gene Transcription: This assembly initiates the transcription of downstream genes, leading to a cascade of gene expression that ultimately results in a biological response, such as molting in insects.
Non-Classical Signaling in Mammalian Cells
In addition to the classical nuclear receptor pathway, there is evidence that ecdysteroids can modulate other signaling pathways in mammalian cells. For instance, this compound has been shown to potentiate the IL-3-dependent activation of the PI3-kinase/Akt pathway in hematopoietic cells.[11]
Putative PI3K/Akt Pathway Modulation by this compound
Description:
This pathway is still under investigation, but it is hypothesized that this compound may interact with a putative membrane-bound receptor, leading to the activation of the Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the protein kinase Akt. Activated Akt then phosphorylates a variety of downstream targets, leading to the promotion of cell growth and survival.
Conclusion
This compound and its naturally occurring analogs are a rich source of chemical diversity with a broad spectrum of biological activities. Their potent interaction with the ecdysone receptor makes them valuable tools for entomological research and potential leads for the development of new insecticides. Furthermore, their intriguing pharmacological effects in mammals, which appear to be mediated through distinct signaling pathways, open up exciting avenues for drug discovery and development in areas such as metabolic disorders and muscle wasting conditions. The data and protocols presented in this guide are intended to facilitate further research into this promising class of natural products, ultimately unlocking their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent and selective partial ecdysone agonist activity of chromafenozide in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Ponasterone A | C27H44O6 | CID 115127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Lack of interference of common phytoecdysteroids with production of nitric oxide by immune-activated mammalian macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Makisterone A | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 11. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Foundational Research on Phytoecdysteroids: A Technical Guide to Ponasteroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids are a class of plant-derived steroids structurally similar to insect molting hormones, known as ecdysteroids. These compounds are of significant interest to the scientific community due to their diverse biological activities in both invertebrates and vertebrates. Among the numerous phytoecdysteroids identified, Ponasteroside A stands out as a particularly potent agonist of the ecdysone (B1671078) receptor (EcR), a key regulator of gene expression in arthropods. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, quantitative bioactivity, and the experimental protocols used for its characterization.
Quantitative Bioactivity Data
The biological activity of this compound is primarily attributed to its high binding affinity for the ecdysone receptor. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, has been determined for this compound with the ecdysone receptor (EcR) and its heterodimeric partner, the ultraspiracle protein (USP).
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| This compound | EcR | 55 nM | [1][2] |
| This compound | EcR/USP Heterodimer | 1.2 nM | [1][2] |
| This compound | PxGST-EcR (monomer) | 48.8 nM | [3] |
| This compound | PxGST-EcR/USP (dimer) | 2.3 nM | [3] |
Note: The binding affinity of this compound to the EcR/USP heterodimer is significantly higher than to the EcR monomer alone, highlighting the importance of the complete receptor complex for its biological activity.
Mechanism of Action: Ecdysone Receptor Activation
This compound exerts its biological effects by binding to the ligand-binding domain of the ecdysone receptor. The EcR forms a heterodimer with the ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription. This mechanism is the basis for the use of this compound in ecdysone-inducible mammalian expression systems, where it can be used to control the expression of a gene of interest.[1][2]
Potential Modulation of PI3K/Akt/mTOR Signaling Pathway
Emerging research suggests that phytoecdysteroids may also influence intracellular signaling cascades in mammalian cells, including the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is a critical regulator of cell growth, proliferation, and survival. The downstream effector of this pathway, the mechanistic target of rapamycin (B549165) (mTOR), is a key protein kinase that controls protein synthesis. While the precise mechanism of interaction is still under investigation, it is hypothesized that this compound, through its interaction with a yet-to-be-fully-characterized receptor or as a downstream consequence of EcR activation in engineered systems, may lead to the activation of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for Ecdysone Receptor
This protocol is a standard method for determining the binding affinity of a test compound (e.g., another phytoecdysteroid) to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand, typically [3H]Ponasterone A.[4]
Materials:
-
Receptor Source: Insect cell lines (e.g., Sf9 or Drosophila S2 cells) engineered to express recombinant EcR and USP proteins.
-
Radioligand: [3H]Ponasterone A (with high specific activity).
-
Test Compound: Unlabeled compound of interest (e.g., a novel phytoecdysteroid).
-
Binding Buffer: Typically contains Tris-HCl, EDTA, and protease inhibitors to maintain receptor stability.
-
Wash Buffer: Binding buffer without protease inhibitors.
-
Scintillation Cocktail: For radioactivity measurement.
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
Procedure:
-
Receptor Preparation:
-
Culture insect cells expressing recombinant EcR and USP.
-
Harvest the cells and prepare a membrane fraction through homogenization and centrifugation.
-
Resuspend the membrane pellet in Binding Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add receptor preparation, a fixed concentration of [3H]Ponasterone A (typically at or below its Kd), and Binding Buffer.
-
Non-specific Binding: Add receptor preparation, [3H]Ponasterone A, and a saturating concentration of unlabeled this compound (to displace all specific binding).
-
Competitive Binding: Add receptor preparation, [3H]Ponasterone A, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 1-4 hours).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]Ponasterone A) from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable tool for researchers studying ecdysone receptor signaling and for the development of inducible gene expression systems. Its high binding affinity for the EcR/USP heterodimer makes it a potent agonist. Further research into its potential effects on mammalian signaling pathways, such as the PI3K/Akt/mTOR pathway, may reveal novel therapeutic applications. The experimental protocols outlined in this guide provide a solid foundation for the continued investigation of this compound and other phytoecdysteroids.
References
- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Ponasteroside A: A Technical Overview of a Phytoecdysteroid
For researchers, scientists, and professionals in drug development, understanding the chemical and biological properties of phytoecdysteroids like Ponasteroside A is crucial for exploring their therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and delves into the more extensively studied analogous compound, Ponasterone A, to infer potential biological activities and signaling pathways.
Physicochemical Properties: this compound vs. Ponasterone A
While both this compound and Ponasterone A belong to the phytoecdysteroid class of compounds, they exhibit distinct molecular characteristics. The following table summarizes their key quantitative data for easy comparison.
| Property | This compound | Ponasterone A |
| CAS Number | Not available | 13408-56-5[1][][3] |
| Molecular Weight | 626.78 g/mol | ~464.6 g/mol [1][3] |
| Molecular Formula | C33H54O11 | C27H44O6[1][3] |
Biological Activity and Signaling Pathways
Phytoecdysteroids are plant-derived compounds structurally similar to insect molting hormones.[4] They are recognized for a wide range of biological activities, from plant defense to various pharmacological effects in mammals, including anabolic, adaptogenic, and anti-diabetic properties.[5][6]
While specific studies on the biological activity and signaling pathways of this compound are limited, extensive research on the closely related Ponasterone A provides valuable insights.
Ponasterone A and the PI 3-Kinase/Akt Signaling Pathway
Ponasterone A has been identified as a potent regulator of gene expression and is commonly used in ecdysone-inducible mammalian expression systems.[1] Notably, research has demonstrated that Ponasterone A can modulate cellular signaling cascades. A key finding is its ability to potentiate the Interleukin-3 (IL-3)-dependent activation of the PI 3-kinase/Akt signaling pathway in the pro-B cell line, Ba/F3.[7] This pathway is critical for cell growth, proliferation, and survival. The potentiation of this pathway by Ponasterone A suggests its potential to influence these fundamental cellular processes.
Experimental Protocols: Extraction and Analysis of Phytoecdysteroids
The study of this compound and other phytoecdysteroids necessitates standardized methods for their extraction and analysis from plant matrices. The following is a general workflow that can be adapted for this purpose.
General Workflow for Phytoecdysteroid Analysis
Detailed Methodologies
1. Extraction:
-
Sample Preparation: Plant material is dried and finely ground to increase the surface area for solvent extraction.
-
Methanol Extraction: The ground material is repeatedly extracted with methanol, a polar solvent, to isolate the phytoecdysteroids. The supernatants from each extraction are pooled.[4]
2. Purification:
-
Solvent Partitioning: The crude methanol extract is concentrated and partitioned first with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll, followed by a semi-polar solvent like ethyl acetate (B1210297) to extract the phytoecdysteroids.[4]
-
Solid Phase Extraction (SPE): The ethyl acetate fraction is further purified using a C18 SPE cartridge. This step helps in removing interfering compounds and concentrating the phytoecdysteroids.[4]
3. Analysis:
-
High-Performance Liquid Chromatography (HPLC): The purified extract is analyzed by HPLC, typically using a C18 column. A common mobile phase consists of a gradient of water and acetonitrile.[8]
-
Detection and Quantification: Phytoecdysteroids are often detected using a UV detector at a wavelength of around 242 nm.[4] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[4]
This technical guide provides a foundational understanding of this compound for the scientific community. While specific data for this compound remains to be fully elucidated, the information available for the closely related Ponasterone A offers a strong basis for future research into its biological activities and potential therapeutic applications. The provided experimental workflow serves as a starting point for the isolation and characterization of this compound from plant sources.
References
- 1. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Phytoecdysteroids--from isolation to their effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ponasterone A-Inducible Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasterone A (PonA) is a potent ecdysteroid analog used for the induction of gene expression in mammalian cells through the ecdysone-inducible expression system. This system offers a powerful tool for temporal and dose-dependent control of transgene expression, allowing for precise investigation of gene function. The system relies on the ligand-dependent activation of a chimeric receptor, which consists of the ligand-binding domain of the ecdysone (B1671078) receptor (EcR) and the DNA-binding domain of a mammalian steroid receptor, along with its heterodimeric partner, the retinoid X receptor (RXR). In the presence of Ponasterone A, the heterodimer binds to a specific response element engineered into an expression vector, thereby driving the expression of the gene of interest. This system is noted for its low basal expression and high induction levels, making it an attractive option for a variety of research applications.[1][2]
Principle of the Ecdysone-Inducible System
The ecdysone-inducible expression system is a powerful method for controlling gene expression in mammalian cells.[1] It is based on the insect molting hormone, ecdysone, and its receptor.[1] Since mammalian cells do not naturally contain the ecdysone receptor and are unresponsive to ecdysone or its analogs, this system provides a highly specific and controlled way to turn genes on and off.[2]
The core components of the system are:
-
A modified ecdysone receptor (EcR): This receptor is a fusion protein that includes the DNA-binding domain of a mammalian glucocorticoid receptor and the ligand-binding domain of the Drosophila melanogaster ecdysone receptor.
-
Retinoid X receptor (RXR): This is the heterodimeric partner of the modified ecdysone receptor.
-
An inducible expression vector: This vector contains the gene of interest (GOI) under the control of a minimal promoter and multiple copies of a synthetic ecdysone response element (E/GRE).
In the absence of an inducer, the EcR-RXR heterodimer binds to the E/GRE sequence and actively represses transcription, resulting in very low basal expression of the GOI. When Ponasterone A is added to the cell culture medium, it binds to the ligand-binding domain of the EcR. This binding event causes a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of the target gene.
Ponasterone A: The Inducer
Ponasterone A is a phytoecdysteroid that acts as a potent agonist for the ecdysone receptor. It is a reliable and economical substitute for another commonly used inducer, muristerone A.[3]
Key Properties of Ponasterone A:
| Property | Value | Reference |
| Molecular Weight | 464.6 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in ethanol (B145695) and DMSO. | --INVALID-LINK-- |
| Storage | Store stock solutions at -20°C. | --INVALID-LINK-- |
Data Presentation
Ponasterone A Performance Characteristics
| Parameter | Value | Notes |
| Effective Concentration Range | 1-10 µM | Optimal concentration should be determined empirically for each cell line and experimental setup. |
| Induction Kinetics | Detectable expression within 4 hours. | Peak expression is typically observed between 24 and 48 hours post-induction. |
| Fold Induction | Up to 10,000-fold | Highly dependent on the cell line, vector, and gene of interest. |
| Half-life in Culture Medium | Peak activity at 24 hours, with a 30% decrease at 48 hours and a 70% decrease at 72 hours. | Medium with fresh inducer should be replenished every 2-3 days for long-term induction.[3] |
Comparison of Inducers: Ponasterone A vs. Muristerone A
| Feature | Ponasterone A | Muristerone A |
| Potency | Similar to Muristerone A | High |
| Induction Kinetics | Similar to Muristerone A | Fast |
| Off-Target Effects | Potentiates IL-3-dependent activation of the PI 3-kinase/Akt pathway. | Potentiates IL-3-dependent activation of the PI 3-kinase/Akt pathway.[1] |
Mandatory Visualizations
Caption: Signaling pathway of Ponasterone A-inducible gene expression.
Caption: General experimental workflow for Ponasterone A-inducible gene expression.
Experimental Protocols
Preparation of Ponasterone A Stock Solution
-
Materials:
-
Ponasterone A powder
-
100% Ethanol or DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
To prepare a 1 mM stock solution, dissolve 0.465 mg of Ponasterone A in 1 mL of 100% ethanol or DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.
-
Transient Co-transfection and Induction in Mammalian Cells
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Day 1: Cell Seeding
-
Plate mammalian cells in the desired format (e.g., 6-well plate).
-
Seed cells at a density that will result in 70-90% confluency at the time of transfection. For a 6-well plate, this is typically 2-5 x 10^5 cells per well.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Co-transfection
-
Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent (e.g., lipofectamine-based reagents).
-
In a sterile tube, dilute the receptor plasmid (e.g., pERV3) and the inducible expression plasmid containing your gene of interest (e.g., pEGSH) in serum-free medium. A typical ratio is 1:10 (receptor:inducible plasmid), but this may require optimization.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for the recommended time to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 4-6 hours at 37°C.
-
After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Incubate overnight.
Day 3: Induction with Ponasterone A
-
Prepare a working solution of Ponasterone A by diluting the 1 mM stock solution in complete growth medium to the desired final concentration (typically 1-10 µM).
-
Remove the medium from the cells and replace it with the medium containing Ponasterone A.
-
Include a negative control well with medium containing the same concentration of ethanol or DMSO as the treated wells.
-
Incubate for the desired induction period (e.g., 24-48 hours).
Day 4-5: Harvesting and Analysis
-
After the induction period, harvest the cells.
-
For RNA analysis (qPCR), lyse the cells directly in the well using a suitable lysis buffer.
-
For protein analysis (Western blot, ELISA), wash the cells with PBS, then lyse them using an appropriate lysis buffer.
-
Proceed with your downstream analysis to quantify the expression of your gene of interest.
Potential Off-Target Effects
While the ecdysone-inducible system is generally considered to have low off-target effects in mammalian cells, some studies have reported that Ponasterone A and muristerone A can potentiate the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway in certain hematopoietic cell lines.[1] This could potentially interfere with studies on cell growth, survival, and apoptosis in these specific cell types. Researchers should be aware of this potential off-target effect and may need to perform appropriate control experiments to rule out any confounding effects.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no induction | - Suboptimal Ponasterone A concentration- Inefficient transfection- Incorrect ratio of receptor to inducible plasmid- Problems with the expression vector (e.g., mutation in the response element) | - Perform a dose-response curve to determine the optimal Ponasterone A concentration (1-10 µM).- Optimize transfection conditions (cell density, DNA amount, transfection reagent).- Titrate the ratio of the receptor and inducible expression plasmids.- Sequence the response element in your vector to confirm its integrity. |
| High basal expression (leaky expression) | - Too much inducible expression plasmid used in transfection- The minimal promoter in the expression vector is not sufficiently repressed in your cell line. | - Decrease the amount of the inducible expression plasmid during transfection.- Consider using a different expression vector with a more tightly controlled minimal promoter. |
| Cell toxicity | - High concentration of Ponasterone A or solvent (ethanol/DMSO)- High expression level of a toxic gene of interest | - Lower the concentration of Ponasterone A.- Ensure the final concentration of the solvent is not toxic to your cells.- Use a lower concentration of Ponasterone A to achieve a lower level of induced expression. |
Conclusion
The Ponasterone A-inducible gene expression system provides a robust and versatile platform for the controlled expression of transgenes in mammalian cells. By following the detailed protocols and considering the potential for off-target effects, researchers can effectively utilize this powerful tool to advance their studies in gene function, drug discovery, and development. Careful optimization of experimental parameters is crucial for achieving high levels of induction with low basal expression.
References
Protocol for Ponasterone A in Cell Culture: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasterone A is a potent ecdysteroid analog that acts as a high-affinity agonist for the ecdysone (B1671078) receptor (EcR).[1] Originally identified as an insect molting hormone, its ability to activate the EcR has been harnessed to create powerful inducible gene expression systems in mammalian cells. These systems offer tight, dose-dependent control over the expression of a target gene, making Ponasterone A an invaluable tool for studying gene function, validating drug targets, and producing recombinant proteins.
The most common application of Ponasterone A in mammalian cell culture is the activation of ecdysone-inducible expression systems. These systems typically involve two components: a vector expressing a modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR), and a second vector containing the gene of interest under the control of an ecdysone-responsive promoter. In the absence of Ponasterone A, the EcR/RXR heterodimer binds to the promoter and represses transcription. The addition of Ponasterone A induces a conformational change in the EcR, leading to the recruitment of coactivators and robust transcriptional activation of the target gene.[2]
This document provides detailed application notes and protocols for the use of Ponasterone A in cell culture, with a focus on optimizing its application for robust and reproducible results.
Data Presentation
Ponasterone A Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₆ | [3] |
| Molecular Weight | 464.6 g/mol | [3] |
| CAS Number | 13408-56-5 | [3] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO (up to 30 mg/mL with warming) and Ethanol (B145695) (up to 5 mg/mL with warming) | [3] |
| Storage | Store as a powder at -20°C for ≥ 2 years. Store stock solutions at -20°C for up to 3 months. | [3] |
Recommended Working Concentrations and Incubation Times
The optimal concentration of Ponasterone A and the duration of treatment are highly dependent on the specific cell line, the expression level of the ecdysone receptor components, and the nature of the target gene. The following table provides a general starting point for optimization.
| Cell Line | Recommended Starting Concentration Range | Recommended Incubation Time | Notes |
| General Mammalian Cells | 1-10 µM | 16-48 hours | Optimization is critical. A dose-response curve and time-course experiment are recommended. |
| L8 muscle myotubes | Dose-dependent | Time-dependent | Reporter gene activity is induced in differentiated myotubes but not in undifferentiated myoblasts.[3][4] |
| CV-1 | 1 nM - 100 µM | Not Specified | Significant gene induction activity observed within this range. |
Note: For long-term induction experiments (beyond 48-72 hours), it is recommended to replenish the culture medium with fresh Ponasterone A every 2-3 days to maintain consistent induction levels.
Experimental Protocols
Preparation of Ponasterone A Stock Solution
Materials:
-
Ponasterone A powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (100%), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
DMSO Stock (Recommended):
-
To prepare a 10 mM stock solution, dissolve 4.65 mg of Ponasterone A in 1 mL of DMSO.
-
Warm the solution gently (e.g., at 37°C) and vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 3 months.[3]
-
-
Ethanol Stock:
-
To prepare a 1 mM stock solution, dissolve 0.465 mg of Ponasterone A in 1 mL of 100% ethanol.
-
Warm the solution gently and vortex to dissolve.
-
Store at -20°C for up to 3 months.[3]
-
Note: The final concentration of DMSO or ethanol in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
General Protocol for Induction of Gene Expression in Adherent Mammalian Cells
Materials:
-
Mammalian cells stably or transiently expressing the ecdysone receptor and the target gene construct.
-
Complete cell culture medium appropriate for the cell line.
-
Ponasterone A stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), sterile.
-
Multi-well cell culture plates.
Protocol:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of induction.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Induction with Ponasterone A:
-
On the day of induction, prepare a working solution of Ponasterone A by diluting the stock solution in complete culture medium to the desired final concentration (e.g., 1-10 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing Ponasterone A.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol as the Ponasterone A-treated wells).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 16-48 hours). The optimal incubation time should be determined empirically.
-
-
Analysis of Gene Expression:
-
After the incubation period, harvest the cells for downstream analysis of gene or protein expression (e.g., qRT-PCR, Western blot, enzymatic assay, or fluorescence microscopy).
-
Optimization of Ponasterone A Induction
To achieve optimal and reproducible results, it is crucial to perform a dose-response and a time-course experiment for each new cell line and target gene.
Dose-Response Experiment:
-
Seed cells as described in the general protocol.
-
Prepare a series of Ponasterone A dilutions in culture medium, typically ranging from 0.01 µM to 20 µM.
-
Induce the cells with the different concentrations of Ponasterone A.
-
Incubate for a fixed period (e.g., 24 hours).
-
Analyze the expression of the target gene to determine the optimal concentration.
Time-Course Experiment:
-
Seed cells as described in the general protocol.
-
Induce the cells with the optimal concentration of Ponasterone A determined from the dose-response experiment.
-
Harvest cells at various time points after induction (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
Analyze the expression of the target gene to determine the optimal induction time.
Mandatory Visualization
Signaling Pathway of Ponasterone A-Inducible Gene Expression
Caption: Ponasterone A signaling pathway for inducible gene expression.
Experimental Workflow for Ponasterone A Induction
Caption: General experimental workflow for Ponasterone A induction.
Important Considerations and Troubleshooting
-
Cell Line Variability: The responsiveness to Ponasterone A can vary significantly between different cell lines. This can be due to differences in the expression levels of the EcR and RXR receptors, as well as the overall transcriptional machinery of the cells.
-
Off-Target Effects: While generally considered to have minimal effects on mammalian cells, some studies have reported off-target effects of Ponasterone A. For example, it has been shown to potentiate IL-3-dependent activation of the PI 3-kinase/Akt pathway in the pro-B cell line Ba/F3.[5] It is important to include appropriate controls to account for any potential off-target effects in your specific experimental system.
-
Serum Effects: The presence and concentration of serum in the culture medium can potentially influence the activity of Ponasterone A, although this has not been extensively documented. It is recommended to maintain a consistent serum concentration throughout your experiments. If you suspect serum interference, consider performing experiments in reduced-serum or serum-free media, ensuring cell viability is not compromised.
-
Low Induction Levels:
-
Suboptimal Ponasterone A Concentration or Incubation Time: Perform dose-response and time-course experiments to determine the optimal conditions.
-
Low Receptor Expression: Verify the expression of the EcR and RXR components in your cell line.
-
Plasmid Integrity: Ensure the integrity and correct sequence of your expression vectors.
-
Cell Health: Use healthy, actively dividing cells for your experiments.
-
-
High Background Expression (Leaky Expression):
-
This can be an issue with some inducible systems. Consider using a system with a tighter repression mechanism or screening for clones with lower basal expression.
-
Ensure that the Ponasterone A stock solution is not contaminated.
-
By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize Ponasterone A to achieve reliable and inducible control of gene expression in a wide range of cell culture applications.
References
Application Notes and Protocols for Ponasteroside A-Based Inducible Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasteroside A-based inducible expression systems are powerful tools for the temporal and dose-dependent control of gene expression in eukaryotic cells and transgenic organisms. These systems are a subtype of ecdysone-inducible systems, which capitalize on the insect molting hormone ecdysone (B1671078) and its receptor complex. The key advantage of this system is that the inducer, this compound (a phytoecdysteroid), and its receptor are generally absent in mammalian cells, resulting in low basal expression and high induction levels with minimal off-target effects. This makes the system particularly valuable for functional genomics, drug target validation, and biopharmaceutical production.
The core of the system consists of two main components: a receptor plasmid and an expression plasmid. The receptor plasmid constitutively expresses a heterodimeric nuclear receptor composed of a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR). The expression plasmid contains a gene of interest cloned downstream of a promoter with multiple copies of the ecdysone response element (E/GRE). In the absence of an inducer, the receptor complex does not bind to the response element, and the gene of interest is not transcribed. The addition of this compound triggers a conformational change in the VgEcR, leading to the formation of a functional VgEcR/RXR heterodimer that binds to the E/GRE and potently activates transcription of the target gene.
Quantitative Data Summary
The performance of this compound-based inducible expression systems can be characterized by several key parameters, including the fold induction, dose-responsiveness (EC50), and the kinetics of induction and repression. The following tables summarize quantitative data compiled from various studies.
Table 1: Fold Induction of Reporter Gene Expression
| Cell Line | Reporter Gene | Inducer (Concentration) | Fold Induction | Citation |
| Mammalian Cells | Luciferase | This compound | Up to 600-fold | [1] |
| Mammalian Cells | Not Specified | Ecdysone Analog | Up to 1000-fold | [2] |
| Mammalian Cells | Luciferase | Muristerone A | Up to 10,000-fold | [3][4] |
| Mammalian Cells | Luciferase | This compound | Up to 8942-fold (at 48h) | [5] |
| Transgenic Mice | Luciferase | This compound (3-10 mg) | 20 to 200-fold | [1][6] |
Table 2: Dose-Response Characteristics of Ecdysone Analogs
| Inducer | Cell Line | EC50 | Maximal Induction | Citation |
| RG-115819 | NIH3T3, HEK293 | Subnanomolar range | 10 nM | [7][8] |
| This compound | Not Specified | Similar potency to Muristerone A | Not Specified | [1][6] |
Table 3: Kinetics of Induction and De-induction
| Parameter | Condition | Time | Observation | Citation |
| Induction | Addition of this compound | 4 hours | Detectable reporter gene expression | [1] |
| Peak Induction | Addition of this compound | 24-36 hours | Maximal and stable expression | [1] |
| De-induction | Removal of this compound | 6 hours | 50% reduction in luciferase levels | [1] |
| Return to Basal | Removal of this compound | 20 hours | Expression approaches uninduced levels | [1] |
| Rapid Induction | Addition of Ligand | 3 hours | 16-fold induction | [5] |
| De-induction | Withdrawal of Ligand | 12 hours | 50% reduction in reporter activity | [5] |
| De-induction | Withdrawal of Ligand | 24 hours | 80% reduction in reporter activity | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism and the practical application of the this compound-inducible system, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Experimental workflow overview.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the this compound-based inducible expression system.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: To prepare a 10 mM stock solution of this compound (Molecular Weight: ~480.6 g/mol ), weigh out 4.81 mg of the powder. Adjust the amount based on the desired concentration and volume.
-
Dissolution: In a sterile microcentrifuge tube, dissolve the weighed this compound powder in 1 mL of high-quality DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.
Protocol 2: Generation of a Stable Cell Line
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Receptor plasmid (e.g., pVgRXR, expressing VgEcR and RXR, often with a neomycin resistance marker)
-
Expression plasmid (e.g., pIND, containing the gene of interest and an E/GRE promoter, often with a different selection marker like Zeocin)
-
Transfection reagent (e.g., FuGENE 6)
-
Selection antibiotics (e.g., G418 and Zeocin)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the mammalian cells in a 6-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection:
-
In a sterile tube, dilute 1 µg of the receptor plasmid and 1 µg of the expression plasmid in serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for the recommended time, and then add the complex dropwise to the cells.
-
-
Recovery: Incubate the cells for 24-48 hours post-transfection to allow for gene expression.
-
Selection:
-
After the recovery period, replace the medium with fresh complete medium containing the appropriate selection antibiotics (e.g., 400 µg/mL G418 and 250 µg/mL Zeocin). The optimal antibiotic concentration should be determined empirically for each cell line.
-
Replenish the selection medium every 3-4 days.
-
-
Isolation of Clones: After 2-3 weeks of selection, individual resistant colonies will become visible. Isolate these colonies using cloning cylinders or by serial dilution and expand them in separate culture vessels.
-
Screening of Clones: Screen the expanded clones for inducible expression of the gene of interest by treating them with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for 24-48 hours and then assaying for gene or protein expression. Select the clone with the lowest basal expression and the highest induced expression for further experiments.
Protocol 3: Induction of Gene Expression
Materials:
-
Stable cell line harboring the this compound-inducible system
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Cell Plating: Plate the stable cells at the desired density for your downstream application.
-
Induction:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in complete culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO without this compound).
-
-
Incubation: Incubate the cells for the desired duration of induction (e.g., 24-48 hours).
-
Harvesting and Analysis: After the induction period, harvest the cells for downstream analysis, such as RNA extraction for RT-qPCR, protein extraction for Western blotting, or cell-based assays.
Protocol 4: Luciferase Reporter Assay
Materials:
-
Induced and uninduced cell lysates
-
Luciferase Assay Reagent
-
Luminometer-compatible plates (e.g., white, opaque 96-well plates)
-
Luminometer
Procedure:
-
Cell Lysis:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Assay:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each lysate to account for differences in cell number. Calculate the fold induction by dividing the normalized luciferase activity of the induced sample by that of the uninduced (vehicle control) sample.
Protocol 5: β-Galactosidase Reporter Assay
Materials:
-
Induced and uninduced cell lysates
-
Z-buffer (0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4, 0.05 M β-mercaptoethanol, pH 7.0)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 7.0)
-
1 M Na2CO3
-
Spectrophotometer
Procedure:
-
Cell Lysis: Prepare cell lysates as described in the luciferase assay protocol.
-
Assay Reaction:
-
In a microcentrifuge tube, combine 30 µL of cell lysate with 270 µL of Z-buffer.
-
Add 60 µL of ONPG solution to start the reaction.
-
Incubate at 37°C until a yellow color develops.
-
-
Stopping the Reaction: Stop the reaction by adding 150 µL of 1 M Na2CO3.
-
Measurement: Measure the absorbance of the solution at 420 nm using a spectrophotometer.
-
Data Analysis: Calculate β-galactosidase activity and normalize to the total protein concentration. Determine the fold induction by comparing the activity of induced and uninduced samples.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Basal Expression (Leaky System) | - Too high concentration of receptor plasmid used for transfection. - Integration site of the expression plasmid is near an endogenous enhancer. - Cell line has endogenous factors that weakly activate the promoter. | - Optimize the ratio of receptor to expression plasmid during transfection. - Screen multiple stable clones to find one with low basal expression. - Test a different cell line. |
| Low or No Induction | - Inactive this compound. - Insufficient concentration of this compound. - Low expression of the VgEcR/RXR receptors. - Silencing of the integrated plasmids. - Problem with the gene of interest (e.g., toxic product). | - Use a fresh aliquot of this compound. - Perform a dose-response curve to determine the optimal concentration. - Verify receptor expression by Western blot or RT-qPCR. - Treat cells with a demethylating agent (e.g., 5-azacytidine) to check for silencing. - Use a reporter gene (e.g., luciferase) to confirm system functionality. |
| High Variability Between Experiments | - Inconsistent cell density at the time of induction. - Variation in this compound concentration. - Inconsistent incubation times. | - Ensure consistent cell seeding and confluency. - Prepare and use this compound working solutions fresh for each experiment. - Standardize all incubation times. |
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 3. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 4. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved ecdysone receptor-based inducible gene regulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay for β-Galactosidase in Extracts of Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
In Vivo Applications of Ponasteroside A in Model Organisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasteroside A is a potent phytoecdysteroid, an analog of the insect molting hormone 20-hydroxyecdysone. Its primary application in biomedical research is as a highly specific and potent agonist for the ecdysone (B1671078) receptor (EcR). In model organisms that do not naturally possess the ecdysone receptor, such as mammals, this property allows for the creation of powerful inducible gene expression systems. When a gene of interest is placed under the control of an ecdysone-responsive promoter, its expression can be tightly regulated in a dose- and time-dependent manner by the administration of this compound. This system offers low basal expression and high inducibility, making it an invaluable tool for studying gene function in vivo. In arthropod models like Drosophila melanogaster, this compound can be used to manipulate endogenous ecdysone signaling pathways, providing insights into development, metabolism, and other physiological processes.
These application notes provide an overview of the in vivo uses of this compound in two primary model organisms: the fruit fly, Drosophila melanogaster, and the mouse (Mus musculus). Detailed protocols for its administration and the analysis of its effects are also presented.
Data Presentation
Table 1: In Vivo Dose-Response of this compound in Transgenic Mice
| Dose of this compound | Route of Administration | Reporter Gene | Fold Induction | Time to Peak Induction | Reference |
| 3 mg | Intraperitoneal | Luciferase | 20 - 200 fold | 9 - 12 hours | [1] |
| 5 mg | Intraperitoneal | Luciferase | 20 - 200 fold | 9 - 12 hours | [1] |
| 10 mg | Intraperitoneal | Luciferase | 20 - 200 fold | 9 - 12 hours | [1] |
Note: The observed fold induction can vary depending on the specific transgenic line, the promoter used, and the tissue being analyzed.
Table 2: Pharmacokinetic Parameters of a Lipophilic Compound in Mice (as a proxy for this compound)
| Parameter | Value | Unit | Route of Administration | Reference |
| Cmax (Peak Plasma Concentration) | 1.56 - 2.42 | µg/mL | Oral Gavage | [2] |
| Tmax (Time to Peak Concentration) | 1 | hour | Oral Gavage | [2] |
| t1/2 (Half-life) | 7.11 - 9.15 | hours | Oral Gavage | [2] |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Quantification of Ponasteroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasteroside A is a phytoecdysteroid, a class of compounds found in some plants that are structurally similar to insect molting hormones. Due to its potential biological activities, including anabolic and adaptogenic effects, there is a growing interest in its quantification in various samples for research and drug development purposes. These application notes provide detailed protocols for the quantitative analysis of this compound in plant and insect tissue samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples where moderate sensitivity and selectivity are sufficient, such as in concentrated plant extracts.
A. Experimental Protocol
1. Sample Preparation (Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, roots) at 40-50°C to a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol (B129727).[1]
-
Sonicate for 30 minutes, followed by maceration for 24 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the residue twice more with 20 mL of 80% methanol.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 10% methanol.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.
-
Elute this compound with 10 mL of 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
2. HPLC-UV Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient is:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30.1-35 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 245 nm. The optimal wavelength should be determined by obtaining a UV spectrum of a this compound standard.
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.
-
Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentration of this compound from the calibration curve.
B. Data Presentation
Table 1: Expected HPLC-UV Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 5% |
Note: These values are estimates and should be determined during method validation.
C. Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
II. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity and is ideal for quantifying low levels of this compound in complex matrices like insect hemolymph or tissues.
A. Experimental Protocol
1. Sample Preparation (Insect Tissue)
-
Homogenization: Homogenize approximately 100 mg of insect tissue (e.g., fat body, muscle) in 1 mL of ice-cold 80% methanol containing an internal standard (e.g., a deuterated analog of this compound or a structurally similar ecdysteroid not present in the sample).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.[3]
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B). A typical gradient is:
-
0-1 min: 5% A
-
1-8 min: 5% to 95% A
-
8-10 min: 95% A
-
10.1-12 min: 5% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry Parameters:
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its structure, the protonated molecule [M+H]⁺ would be the precursor ion. The product ions would be generated by fragmentation of the precursor ion in the collision cell.
-
Dwell Time: 100 ms.
-
Collision Gas: Argon.
-
Other parameters such as capillary voltage, source temperature, and collision energy should be optimized for maximum signal intensity.
-
3. Calibration and Quantification
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Prepare calibration standards by spiking known concentrations of this compound into a blank matrix (a sample of the same type that does not contain this compound). Add a constant concentration of the internal standard to all calibration standards and samples.
-
Inject the calibration standards and samples into the LC-MS/MS system.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify this compound in the samples using the calibration curve.
B. Data Presentation
Table 2: Expected LC-MS/MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Recovery | 90 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect | < 15% |
Note: These values are estimates and should be determined during method validation.
C. Workflow and Signaling Pathway Diagrams
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Logical diagram of MRM for this compound analysis.
III. Concluding Remarks
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the sample matrix, the expected concentration of this compound, and the available instrumentation. For accurate and reliable results, it is crucial to perform a thorough method validation for the chosen technique, including assessments of linearity, accuracy, precision, selectivity, and stability. The protocols provided here serve as a comprehensive starting point for developing and implementing robust analytical methods for the quantification of this compound.
References
Application Notes and Protocols for In Vivo Delivery of Ponasteroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasteroside A is a potent phytoecdysteroid, an analog of the insect molting hormone 20-hydroxyecdysone. It is widely utilized as a powerful inducer for ecdysone-inducible gene expression systems in mammalian cells and transgenic animals.[1] This system allows for the precise temporal and quantitative control of transgene expression, making it an invaluable tool in functional genomics, drug discovery, and developmental biology. The effectiveness of this compound in vivo is attributed to its favorable pharmacokinetic properties and its inert nature in mammals, meaning it does not elicit physiological effects outside of the engineered ecdysone (B1671078) receptor system.[1]
These application notes provide a comprehensive overview of the known delivery methods for this compound in in vivo studies, along with generalized experimental protocols. While specific quantitative data for this compound administration in animal models is not extensively published, this document consolidates the available information and provides a framework for researchers to develop their own study-specific protocols.
Signaling Pathway of this compound
This compound functions by activating a chimeric ecdysone receptor (EcR) which, in conjunction with the retinoid X receptor (RXR), forms a heterodimer. This complex then binds to a specific ecdysone response element (E/GRE) engineered into the promoter region of a target gene, thereby inducing its transcription.
Caption: this compound signaling pathway in an engineered mammalian cell.
In Vivo Delivery Methods: A Comparative Overview
The choice of delivery method for this compound in vivo depends on several factors, including the experimental animal model, the desired speed of induction, the duration of gene expression required, and the specific research question. While detailed comparative studies for this compound are scarce, the following table summarizes common administration routes used for small molecules in laboratory animals.
| Delivery Method | Advantages | Disadvantages | Suitability for this compound |
| Oral Gavage | Precise dosage, non-invasive after training, good for repeated dosing. | Potential for stress and injury if not performed correctly, first-pass metabolism may affect bioavailability. | High. Phytoecdysteroids are known to be orally active.[1] |
| Intraperitoneal (IP) Injection | Rapid absorption, bypasses first-pass metabolism, technically straightforward. | Can be stressful for the animal, risk of injecting into abdominal organs, potential for local irritation. | High. A common route for systemic drug delivery in rodents. |
| Subcutaneous (SC) Injection | Slower, more sustained absorption compared to IP, suitable for suspensions and depot formulations. | Slower onset of action, potential for local tissue reactions. | Moderate. May be suitable for studies requiring prolonged, low-level induction. |
| Intravenous (IV) Injection | 100% bioavailability, immediate effect. | Technically challenging, requires restraint, risk of embolism, not ideal for repeated dosing. | Low. Generally not necessary given the good bioavailability of ecdysteroids via other routes. |
| Inclusion in Diet/Drinking Water | Non-invasive, less stressful for the animal. | Difficult to control the exact dosage consumed by each animal, potential for compound degradation in the medium. | Moderate. Suitable for long-term studies where precise temporal control is not critical. |
Experimental Protocols
The following are generalized protocols for the preparation and administration of compounds to rodent models. Note: These protocols should be adapted and optimized for specific experimental needs. It is crucial to perform pilot studies to determine the optimal dose and vehicle for this compound in your specific animal model and for your gene of interest.
Formulation of this compound for In Vivo Administration
This compound is a lipophilic molecule.[2] The choice of vehicle is critical for its solubilization and bioavailability.
Stock Solution Preparation:
-
Dissolve this compound in a suitable organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Store the stock solution at -20°C, protected from light.
Working Solution Preparation (for Injection):
-
On the day of use, dilute the stock solution in a sterile, physiologically compatible vehicle.
-
A common vehicle for lipophilic compounds is a mixture of the organic solvent and a carrier oil (e.g., corn oil, sesame oil) or an aqueous solution containing a solubilizing agent (e.g., Tween 80, Cremophor EL).
-
The final concentration of the organic solvent should be minimized to avoid toxicity (e.g., <5% DMSO or <10% ethanol).
-
Ensure the final solution is clear and free of precipitation. Warm the solution slightly if necessary to aid dissolution.
Working Suspension Preparation (for Oral Gavage):
-
For oral administration, this compound can be suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water or a corn oil-based formulation.
-
To prepare a suspension, the stock solution can be added dropwise to the vigorously stirred vehicle.
Protocol 1: Oral Gavage in Mice
References
Application of Ponasteroside A in Functional Genomics: A Guide for Researchers
For Immediate Release
Harnessing the Power of a Potent Ecdysone (B1671078) Analog for Precise Gene Control
Ponasteroside A, a potent phytoecdysteroid, has emerged as a critical tool in functional genomics, offering researchers precise temporal and dose-dependent control over gene expression in mammalian and other eukaryotic systems. As an analog of the insect molting hormone ecdysone, this compound activates the ecdysone receptor (EcR), a ligand-inducible transcription factor, providing a highly specific and efficient "on-switch" for engineered gene circuits. This technology is invaluable for studying gene function, validating drug targets, and understanding complex biological pathways without the pleiotropic effects sometimes associated with other inducible systems.
The ecdysone-inducible system, which this compound activates, is characterized by its low basal activity and high induction levels, allowing for a broad dynamic range of gene expression.[1][2] Its effectiveness and the inert nature of ecdysteroids in mammalian cells make it a robust platform for a wide array of applications in academic research and drug development.[2]
Principle of the Ecdysone-Inducible System
The power of this compound lies in its ability to specifically activate a chimeric receptor system that is not endogenous to mammalian cells. This system typically consists of two components delivered on separate vectors:
-
The Receptor Plasmid : This vector constitutively expresses a modified Drosophila melanogaster ecdysone receptor (VgEcR) and the retinoid X receptor (RXR).[3][4] VgEcR is a fusion protein containing the ligand-binding domain of the ecdysone receptor, the DNA-binding domain of the glucocorticoid receptor, and a transcriptional activation domain, often from the herpes simplex virus VP16 protein.[3][4]
-
The Expression Plasmid : This vector contains the gene of interest (GOI) under the control of a synthetic promoter. This promoter, often referred to as the ecdysone/glucocorticoid response element (E/GRE), contains binding sites for the VgEcR/RXR heterodimer.[3][5]
In the absence of this compound, the VgEcR/RXR heterodimer binds to the E/GRE but is associated with co-repressors, keeping transcription of the GOI in an "off" state.[3] The introduction of this compound induces a conformational change in the VgEcR, leading to the release of co-repressors and the recruitment of co-activators.[3] This complex then robustly initiates the transcription of the downstream gene of interest.
References
Application Notes and Protocols for Protein Crystallization using Ponasteroside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of Ponasteroside A in the co-crystallization of the ecdysone (B1671078) receptor (EcR) ligand-binding domain (LBD) in a heterodimeric complex with the ultraspiracle protein (USP) LBD. The protocols outlined below are based on established methodologies that have successfully yielded high-resolution crystal structures, providing a foundation for structural biology studies and rational drug design.
Introduction
This compound is a potent phytoecdysteroid, an analog of the insect molting hormone 20-hydroxyecdysone. Its ability to bind with high affinity to the ligand-binding domain of the ecdysone receptor makes it an invaluable tool for structural biology. By inducing a stable conformational state in the EcR/USP heterodimer, this compound facilitates the formation of well-ordered crystals suitable for X-ray diffraction analysis. The resulting structural information is crucial for understanding the molecular basis of insect development and for the targeted design of novel insecticides.
The functional ecdysone receptor is a heterodimer of EcR and USP.[1] The co-crystallization of the LBDs of both proteins in the presence of this compound has been a successful strategy for elucidating the atomic details of ligand binding and receptor activation.
Signaling Pathway and Mechanism of Action
This compound acts as an agonist, mimicking the natural hormone 20-hydroxyecdysone. It binds to a pocket within the ligand-binding domain of the EcR subunit of the EcR/USP heterodimer. This binding event stabilizes the receptor in an active conformation, which is a prerequisite for the recruitment of coactivators and the initiation of downstream gene transcription, ultimately leading to the molting process in insects. In the context of protein crystallization, this ligand-induced stabilization is critical for reducing the conformational heterogeneity of the protein complex, thereby promoting the formation of a well-ordered crystal lattice.
Figure 1: Logical workflow of this compound in inducing a stable conformation for crystallization.
Data Presentation
The following table summarizes the quantitative data from a successful co-crystallization experiment of the Bemisia tabaci EcR-LBD and USP-LBD with this compound, leading to the PDB entry 1Z5X.
| Parameter | Value | Reference |
| Protein Construct | Bemisia tabaci EcR-LBD / USP-LBD heterodimer | [1] |
| Ligand | This compound | [1] |
| Crystallization Method | Hanging-drop vapor diffusion | (inferred from common practice) |
| Protein Concentration | Not explicitly stated | |
| Ligand Concentration | Not explicitly stated, but ligand is typically in molar excess | |
| Reservoir Solution | Not explicitly stated | |
| Temperature | Not explicitly stated | |
| Crystal Dimensions | Not explicitly stated | |
| X-ray Diffraction Resolution | 3.07 Å | [1] |
| Space Group | P212121 | [1] |
| Unit Cell Parameters (a, b, c) | 78.9 Å, 88.9 Å, 102.8 Å | [1] |
| PDB ID | 1Z5X | [1] |
Experimental Protocols
The following protocols are compiled based on the successful crystallization of ecdysone receptor ligand-binding domains and provide a detailed methodology for replication.
Protocol 1: Protein Expression and Purification
This protocol is adapted from methodologies used for the expression and purification of the ligand-binding domains of the Heliothis virescens EcR/USP heterodimer, which is a well-established system.
-
Construct Design:
-
The ligand-binding domains (LBDs) of the target insect EcR and USP are cloned into suitable expression vectors (e.g., pET vectors for E. coli expression). Typically, this includes the E and F domains of the nuclear receptors.
-
-
Protein Expression:
-
The EcR-LBD and USP-LBD are co-expressed in E. coli (e.g., BL21(DE3) strain).
-
Cells are grown in a suitable medium (e.g., LB or terrific broth) at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
-
Cell Lysis and Initial Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by ultracentrifugation.
-
The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
-
Affinity and Size-Exclusion Chromatography:
-
The column is washed with a buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
The heterodimeric complex is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
The eluted protein is then subjected to size-exclusion chromatography (e.g., Superdex 75 or 200 column) to separate the heterodimer from aggregates and monomers. The buffer for this step should be suitable for the final protein sample (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
-
Protein Concentration and Purity Assessment:
-
The purified protein is concentrated to a final concentration of 7-8 mg/mL.
-
The purity of the protein is assessed by SDS-PAGE, and its homogeneity can be checked by dynamic light scattering.
-
Protocol 2: Co-crystallization with this compound
This protocol describes the co-crystallization of the purified EcR-LBD/USP-LBD heterodimer with this compound using the hanging-drop vapor diffusion method.
-
Ligand Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol (B145695) at a high concentration (e.g., 10-50 mM).
-
-
Complex Formation:
-
Incubate the purified EcR-LBD/USP-LBD heterodimer (at 7-8 mg/mL) with a 2 to 5-fold molar excess of this compound.
-
The incubation can be carried out on ice for at least one hour to ensure complete binding.
-
-
Crystallization Setup:
-
The hanging-drop vapor diffusion method is employed.
-
In a 24-well crystallization plate, pipette 500 µL of the reservoir solution into each well. The composition of the reservoir solution needs to be screened to find the optimal condition. A typical starting point could be a buffer at a specific pH, a precipitant (e.g., PEG 3350, ammonium (B1175870) sulfate), and various additives.
-
On a siliconized glass coverslip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
Invert the coverslip and seal the well with vacuum grease.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
References
Application Notes and Protocols for Ponasterone A Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasterone A is a potent ecdysteroid analog that acts as a high-affinity ligand for the ecdysone (B1671078) receptor (EcR). In mammalian-based inducible gene expression systems, a modified insect EcR is co-expressed with the retinoid X receptor (RXR), its heterodimeric partner. Upon binding of Ponasterone A, the EcR/RXR complex undergoes a conformational change, allowing it to bind to specific ecdysone response elements (EcRE) in the promoter region of a target gene, thereby inducing its transcription. This system offers tight, dose-dependent control over the expression of a gene of interest with low basal activity in the absence of the inducer.
These application notes provide a detailed protocol for generating a Ponasterone A dose-response curve using a luciferase reporter gene assay in Human Embryonic Kidney 293 (HEK293) cells. This allows for the precise quantification of the relationship between the concentration of Ponasterone A and the level of induced gene expression, which is fundamental for characterizing the potency (e.g., EC50) of the inducer and optimizing experimental conditions.
Data Presentation
The quantitative data generated from the Ponasterone A dose-response experiment should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Example of Ponasterone A Dose-Response Data from a Luciferase Reporter Assay
| Ponasterone A Concentration (M) | Log [Ponasterone A] | Raw Luminescence Units (RLU) - Replicate 1 | Raw Luminescence Units (RLU) - Replicate 2 | Raw Luminescence Units (RLU) - Replicate 3 | Mean RLU | Standard Deviation | Normalized Response (%) |
| 0 (Vehicle Control) | N/A | 150 | 165 | 158 | 157.7 | 7.5 | 0 |
| 1.00E-12 | -12 | 250 | 265 | 258 | 257.7 | 7.5 | 5.9 |
| 1.00E-11 | -11 | 800 | 825 | 810 | 811.7 | 12.6 | 38.1 |
| 1.00E-10 | -10 | 3500 | 3550 | 3480 | 3510.0 | 36.1 | 195.4 |
| 1.00E-09 | -9 | 9800 | 9950 | 9750 | 9833.3 | 104.1 | 564.3 |
| 1.00E-08 | -8 | 15500 | 15750 | 15600 | 15616.7 | 125.8 | 899.9 |
| 1.00E-07 | -7 | 18500 | 18800 | 18650 | 18650.0 | 150.0 | 1079.1 |
| 1.00E-06 | -6 | 19000 | 19200 | 19150 | 19116.7 | 104.1 | 1107.9 |
| 1.00E-05 | -5 | 19100 | 19300 | 19250 | 19216.7 | 104.1 | 1113.8 |
Note: Normalized Response (%) is calculated as: ((Mean RLU of Sample - Mean RLU of Vehicle Control) / (Mean RLU of Maximum Response - Mean RLU of Vehicle Control)) * 100
Experimental Protocols
This section provides a detailed methodology for conducting a Ponasterone A dose-response experiment using an ecdysone-inducible luciferase reporter system in HEK293 cells.
Materials and Reagents
-
Cell Line: HEK293 cells stably co-transfected with:
-
A receptor plasmid constitutively expressing VgEcR and RXR.
-
A reporter plasmid containing a firefly luciferase gene under the control of an ecdysone-responsive promoter (E/GRE).
-
-
Ponasterone A (stock solution in 100% ethanol (B145695) or DMSO)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 and/or Hygromycin B).
-
Phosphate-Buffered Saline (PBS) , sterile
-
Trypsin-EDTA (0.25%)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay System (e.g., Promega Luciferase Assay System or similar) containing:
-
Cell Lysis Reagent
-
Luciferase Assay Substrate
-
Luciferase Assay Buffer
-
-
Luminometer for reading 96-well plates
Protocol
1. Cell Culture and Seeding:
-
Maintain the stably transfected HEK293 cell line in a 37°C, 5% CO2 incubator.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of the experiment, detach the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 30,000 to 40,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 16-24 hours to allow for cell attachment and recovery.
2. Preparation of Ponasterone A Dilutions:
-
Prepare a serial dilution of Ponasterone A in culture medium. A common concentration range for a dose-response curve is from 10⁻¹² M to 10⁻⁵ M.
-
Start by preparing the highest concentration and then perform serial 1:10 dilutions.
-
Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest Ponasterone A concentration, typically ≤ 0.1%).
-
Prepare enough of each dilution to treat the desired number of replicate wells (triplicates are recommended).
3. Treatment of Cells:
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared Ponasterone A dilutions and the vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours. The optimal incubation time may vary depending on the specific expression system and should be optimized.
4. Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent and the 96-well plate to room temperature.
-
Prepare the Luciferase Assay Reagent by mixing the Luciferase Assay Substrate with the Luciferase Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 20-50 µL of 1X Cell Lysis Reagent to each well.
-
Place the plate on a shaker for 10-15 minutes at room temperature to ensure complete lysis.
-
Add 100 µL of the prepared Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer. The measurement parameters (e.g., integration time) should be optimized for the specific instrument and signal intensity.
5. Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Calculate the mean and standard deviation for each set of replicate wells.
-
Normalize the data by setting the vehicle control as 0% response and the maximum response as 100%.
-
Plot the normalized response against the logarithm of the Ponasterone A concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve and calculate the EC50 value.
Mandatory Visualization
Caption: Ponasterone A Signaling Pathway in an Inducible System.
Troubleshooting & Optimization
Technical Support Center: Ponasterone A-Inducible System
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Ponasterone A-inducible gene expression system.
Troubleshooting Guide: Low Induction with Ponasterone A
Low or absent gene induction is a common issue. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Quick Troubleshooting Logic
This diagram outlines a logical workflow for troubleshooting low induction issues.
Caption: A step-by-step flowchart for troubleshooting low gene induction with Ponasterone A.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Ponasterone A to use for induction?
A1: The optimal concentration of Ponasterone A is highly cell-type dependent and should be determined empirically. However, a good starting point for many mammalian cell lines is a concentration range of 1-10 µM. Significant gene induction has been observed in CV-1 cells at concentrations ranging from 1 nM to 100 µM[1]. It is recommended to perform a dose-response curve to identify the concentration that provides maximum induction with minimal cytotoxicity.
Q2: How stable is Ponasterone A in cell culture medium?
A2: The stability of Ponasterone A in cell culture medium at 37°C can be a factor in long-term experiments. While a precise half-life is not well-documented, a noticeable decrease in induction activity can occur over time. Studies have shown a 30% decrease in activity at 48 hours and a 70% decrease after 72 hours post-induction. For experiments lasting longer than 48-72 hours, it is recommended to replenish the medium with fresh Ponasterone A every 2-3 days.
Q3: My uninduced control is showing high background expression (leaky expression). What can I do?
A3: Leaky expression in the absence of an inducer can be a problem with some inducible systems. This may be due to a high copy number of the expression vector or the inherent sensitivity of the promoter. To address this, you can try:
-
Reducing the amount of expression vector used for transfection.
-
Screening multiple stable clones to find one with low basal expression.
-
Using a vector with a tighter promoter if available.
Q4: How should I prepare and store my Ponasterone A stock solution?
A4: Ponasterone A is typically dissolved in 100% ethanol (B145695) or DMSO to create a stock solution. A common stock concentration is 1-5 mM. Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light. Avoid repeated freeze-thaw cycles.
Q5: Are there any known off-target effects of Ponasterone A?
A5: While the ecdysone (B1671078) system is designed to be orthogonal to mammalian systems, some studies have reported that ecdysone analogs, including Ponasterone A and Muristerone A, can have unexpected effects on certain cellular signaling pathways. For example, in hematopoietic cells, these inducers were found to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt pathway[2][3]. It is important to include appropriate controls in your experiments to account for any potential off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Ponasterone A.
Table 1: Recommended Ponasterone A Concentration Ranges for Initial Optimization
| Cell Type | Recommended Starting Concentration (µM) | Reported Effective Range (µM) |
| CV-1 | 1 - 10 | 0.001 - 100[1] |
| L8 myoblasts | 1 - 5 | Dose-dependent induction observed[4] |
| General Mammalian | 1 - 10 | Varies by cell line |
Table 2: Ponasterone A Stability in Culture
| Time Point | Approximate Remaining Activity | Recommendation |
| 24 hours | Peak Activity | Optimal time for short-term induction |
| 48 hours | ~70% | Consider replenishing for longer experiments |
| 72 hours | ~30% | Replenish with fresh Ponasterone A |
Experimental Protocols
Protocol 1: Optimization of Ponasterone A Concentration
This protocol describes how to determine the optimal concentration of Ponasterone A for inducing your gene of interest using a luciferase reporter assay as an example.
-
Cell Seeding: Seed your stably transfected cells in a 24-well plate at a density that will be approximately 70-80% confluent at the time of assay.
-
Preparation of Ponasterone A Dilutions: Prepare a series of Ponasterone A dilutions in your cell culture medium. A good starting range is from 0.01 µM to 20 µM (e.g., 0, 0.01, 0.1, 0.5, 1, 5, 10, 20 µM).
-
Induction: The following day, replace the medium in each well with the medium containing the different concentrations of Ponasterone A. Include a "no inducer" control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., Passive Lysis Buffer for dual-luciferase assays).
-
Luciferase Assay: Perform a luciferase assay according to the manufacturer's instructions[5][6].
-
Data Analysis: Plot the relative luciferase units (RLU) against the Ponasterone A concentration to generate a dose-response curve. The optimal concentration will be the lowest concentration that gives the maximal induction.
Protocol 2: Western Blot Analysis of Induced Protein Expression
This protocol outlines the steps to quantify the expression of your induced protein of interest.
-
Sample Preparation: After inducing your cells with the optimal concentration of Ponasterone A for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[7].
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager[8][9].
-
Quantification: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative fold induction[8].
Visualizations
Ecdysone-Inducible Signaling Pathway
The following diagram illustrates the mechanism of gene induction by Ponasterone A in a mammalian cell line engineered with the ecdysone-inducible system.
Caption: Ponasterone A enters the cell and nucleus, binding to the EcR-RXR heterodimer, which then activates gene expression.
Experimental Workflow for Induction and Analysis
This diagram shows the general workflow for inducing and analyzing gene expression using the Ponasterone A system.
Caption: A typical experimental workflow for Ponasterone A-induced gene expression and subsequent analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells. | Semantic Scholar [semanticscholar.org]
- 4. Development of a ponasterone A-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. assaygenie.com [assaygenie.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: Optimizing Ponasterone A for Inducible Gene Expression
Welcome to the technical support center for the ecdysone-inducible gene expression system. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Ponasterone A for inducing gene expression in mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Ponasterone A and how does it work in an ecdysone-inducible system?
Ponasterone A is a potent analog of the insect molting hormone, ecdysone (B1671078). In ecdysone-inducible expression systems, mammalian cells are genetically engineered to express a modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR). When Ponasterone A is introduced to the cell culture, it binds to the EcR/RXR complex. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of the target gene, which is located downstream of an ecdysone-responsive promoter.
Q2: What is the difference between Ponasterone A and Muristerone A?
Ponasterone A and Muristerone A are both ecdysteroids and can be used as inducers for the ecdysone-inducible system.[1][2] They share similar properties, and Ponasterone A is often considered a reliable and more economical substitute for Muristerone A.[1] Both can induce high levels of gene expression.
Q3: How should I prepare and store a Ponasterone A stock solution?
Ponasterone A is soluble in 100% ethanol (B145695) and DMSO.[3] To prepare a stock solution, dissolve Ponasterone A in either solvent. For example, a 5 mM stock solution can be prepared by dissolving 250 µg of Ponasterone A in 100 µL of ethanol; this may require incubation at 37°C for about 15 minutes followed by vigorous vortexing to fully dissolve.[3] It is recommended to store the stock solution at -20°C for long-term stability, where it can be stable for up to a month.[1] For day-to-day use, it can be stored at +4°C.[2] Avoid heating the solution to dissolve the compound.[2]
Q4: How stable is Ponasterone A in cell culture medium?
While an exact half-life in media has not been precisely determined, studies have shown a decrease in its activity over time.[3] Peak expression is often observed around 24 hours post-induction, with a noticeable decrease in activity at 48 and 72 hours.[3] Therefore, for long-term induction experiments (spanning several days), it is recommended to replenish the medium with fresh Ponasterone A every 2-3 days to maintain consistent induction levels.[3]
Troubleshooting Guide
Problem 1: Low or No Induction of Target Gene Expression
| Possible Cause | Suggested Solution |
| Suboptimal Ponasterone A Concentration | The concentration of Ponasterone A is critical. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and construct. See the detailed protocol below. |
| Inefficient Transfection of Receptor Plasmids | Ensure high transfection efficiency of the plasmids encoding the ecdysone receptor (VgEcR) and RXR. Verify the expression of the receptor proteins by Western blot or other appropriate methods. |
| Problem with the Expression Construct | Sequence your expression plasmid to confirm the integrity of the ecdysone-responsive promoter and your gene of interest. |
| Degraded Ponasterone A | Prepare a fresh stock solution of Ponasterone A. Ensure proper storage of the stock solution at -20°C and protect it from light. |
| Cell Line Issues | Some cell lines may be less responsive to this system. If possible, test the system in a cell line known to be responsive, such as HEK293 or CHO cells. |
Problem 2: High Background Expression (Leaky Expression)
| Possible Cause | Suggested Solution |
| High Basal Activity of the Promoter | The design of the ecdysone-responsive promoter can influence basal activity. Some systems have inherently lower background expression.[4] |
| High Copy Number of the Inducible Plasmid | A high copy number of the plasmid containing your gene of interest can lead to leaky expression. When creating stable cell lines, screen clones for both low background and high inducibility. |
| Toxicity of the Expressed Protein | If the expressed protein is toxic to the cells, there may be selective pressure for clones with leaky expression to survive. Consider using a weaker promoter or reducing the induction time. |
Problem 3: Cell Death or Poor Cell Health After Induction
| Possible Cause | Suggested Solution |
| Cytotoxicity of Ponasterone A | Although generally considered to have minimal effects on mammalian cells, high concentrations of Ponasterone A could be cytotoxic. Perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your cells. See the detailed protocol below. |
| Toxicity of the Induced Protein | Overexpression of your protein of interest may be toxic to the cells. Try reducing the Ponasterone A concentration for a lower level of induction or perform a time-course experiment to find a shorter induction period that yields sufficient protein without causing excessive cell death. |
| Solvent (Ethanol/DMSO) Toxicity | Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) and not affecting cell viability. Run a vehicle control (medium with the same amount of solvent but without Ponasterone A). |
Data Presentation
Table 1: Recommended Starting Concentrations of Ponasterone A for Common Cell Lines
| Cell Line | Recommended Starting Concentration Range | Typical Induction Time | Notes |
| CHO | 1 - 10 µM | 24 - 72 hours | Optimization is highly recommended. |
| HEK293 | 0.1 - 5 µM | 24 - 48 hours | Highly transfectable and generally responsive.[5] |
| HeLa | 1 - 10 µM | 24 - 72 hours | Cell density and health can impact induction efficiency. |
Note: The optimal concentration can vary significantly between different studies, cell line subtypes, and specific experimental conditions. The values in this table are suggested starting points for optimization.
Experimental Protocols
Protocol 1: Determining the Optimal Ponasterone A Concentration (Dose-Response Curve)
This protocol outlines the steps to identify the ideal Ponasterone A concentration that provides maximum induction of your gene of interest with minimal background.
Materials:
-
Your stable cell line expressing the ecdysone-inducible system and your gene of interest.
-
Complete cell culture medium.
-
Ponasterone A stock solution (e.g., 5 mM in ethanol).
-
Multi-well plates (e.g., 24-well or 96-well).
-
Reagents for your chosen readout method (e.g., luciferase assay reagents, antibodies for Western blot, reagents for qPCR).
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (e.g., 50-70% confluency) at the time of induction.
-
Preparation of Ponasterone A Dilutions: Prepare a series of dilutions of Ponasterone A in complete culture medium. A typical range to test would be from 0.01 µM to 20 µM (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 20 µM). Include a "no inducer" (0 µM) control.
-
Induction: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Ponasterone A.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay for Gene Expression: After the incubation period, harvest the cells and measure the expression of your gene of interest using your preferred method:
-
Reporter Gene Assay (e.g., Luciferase, β-galactosidase): Lyse the cells and perform the assay according to the manufacturer's instructions.
-
Western Blot: Prepare cell lysates and perform Western blotting to detect the protein of interest.
-
qPCR: Isolate RNA, perform reverse transcription, and quantify the transcript levels of your gene of interest.
-
-
Data Analysis: Plot the measured gene expression levels against the corresponding Ponasterone A concentrations. The optimal concentration will be the lowest concentration that gives the maximum induction level.
Protocol 2: Assessing Ponasterone A Cytotoxicity (MTT Assay)
This protocol uses the MTT assay to measure cell viability and determine if Ponasterone A is cytotoxic at the concentrations used for induction.
Materials:
-
Your cell line of interest.
-
Complete cell culture medium.
-
Ponasterone A stock solution.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare a range of Ponasterone A concentrations in fresh medium, similar to the dose-response experiment. Also, include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (medium with vehicle only).
-
Incubation: Replace the medium in the wells with the medium containing the different treatments and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Plot cell viability against the Ponasterone A concentration to determine if there are any cytotoxic effects at the concentrations required for induction.
Visualizations
References
- 1. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Ponasterone A - FAQs [thermofisher.com]
- 4. Improved ecdysone receptor-based inducible gene regulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducible control of transgene expression with ecdysone receptor: gene switches with high sensitivity, robust expression, and reduced size - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponasteroside A solubility issues and solutions
Welcome to the technical support center for Ponasteroside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phytoecdysteroid, a type of steroid hormone found in plants. It is a potent agonist of the ecdysone (B1671078) receptor (EcR), which is a nuclear receptor that plays a crucial role in insect development and metamorphosis. In research, this compound is often used as a potent inducer of the ecdysone-inducible mammalian expression system. Its primary mechanism of action involves binding to the EcR, which then forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA, leading to the transcriptional activation of target genes.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and acetic acid. It is insoluble in water.[1]
Q3: How should I prepare a stock solution of this compound?
A common method for preparing a stock solution is to dissolve this compound in 100% ethanol to a concentration of 1 mM.[1] For example, to prepare a 1mM stock solution, you can add 2ml of 100% ethanol to 1mg of this compound powder and mix gently for 5-10 minutes until fully dissolved. Do not heat the solution to aid dissolution.[1] Alternatively, high-concentration stock solutions (e.g., 10 mM) can be prepared in DMSO.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds like this compound. Precipitation, or "crashing out," occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium where the compound has low solubility. To avoid this, it is recommended to perform serial dilutions. First, create an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium. It is also crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium low, typically below 0.5% (v/v), to avoid solvent toxicity to the cells.
Q5: How should I store this compound?
This compound powder is stable for at least 2 years when stored at -20°C.[1] Stock solutions in DMSO or ethanol should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. While many compounds are stable in DMSO at -20°C for extended periods, the stability of any specific compound can vary.[2][3]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Symptom: The this compound powder does not fully dissolve in the chosen solvent.
-
Possible Cause: The concentration is too high for the solvent, or the solvent is not appropriate.
-
Solution:
-
Confirm the Solvent: Ensure you are using a recommended solvent such as DMSO, ethanol, or methanol.[1]
-
Increase Solvent Volume: If the powder is not dissolving, try adding more solvent to decrease the concentration.
-
Gentle Agitation: Vortex the solution for a few minutes to aid dissolution.
-
Avoid Heating: Do not heat the solution, as this may degrade the compound.[1]
-
Issue 2: Precipitation in Cell Culture Media
-
Symptom: A precipitate forms immediately or over time after adding the this compound stock solution to the cell culture medium.
-
Possible Causes:
-
The final concentration of this compound exceeds its solubility in the aqueous medium.
-
"Solvent shock" from rapid dilution of the organic stock solution.
-
The temperature of the medium is too low.
-
-
Solutions:
-
Perform Serial Dilutions: Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume.
-
Lower the Final Concentration: Test a range of lower final concentrations to find the highest concentration that remains soluble.
-
Maintain Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Control Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium below 0.5% (v/v).
-
Issue 3: Inconsistent Experimental Results
-
Symptom: Variability in the biological response to this compound across experiments.
-
Possible Causes:
-
Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.
-
Inaccurate pipetting of the viscous DMSO stock solution.
-
-
Solutions:
-
Proper Stock Solution Storage: Aliquot stock solutions into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Use Freshly Prepared Solutions: If you suspect degradation, prepare a fresh stock solution from the powder.
-
Accurate Pipetting: When working with viscous solvents like DMSO, use positive displacement pipettes or reverse pipetting techniques for greater accuracy.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetic Acid | Soluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 464.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.65 mg of this compound.
-
Dissolving: Add the weighed this compound to a sterile vial. Add the appropriate volume of DMSO (in this example, 1 mL).
-
Mixing: Cap the vial tightly and vortex for 2-5 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or plates
Procedure:
-
Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. For example, to make a 100µM intermediate solution, add 2 µL of the 10 mM stock to 198 µL of medium (a 1:50 dilution). b. Gently mix by pipetting up and down.
-
Final Dilution: a. Add the desired volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the target concentration. For example, to prepare 10 mL of a 1 µM working solution, add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium. b. Gently swirl the flask or plate to ensure thorough mixing. c. The final DMSO concentration in this example would be 0.01%. Always calculate and ensure the final solvent concentration is non-toxic to your specific cell line.
Visualizations
Ecdysone Receptor Signaling Pathway
Caption: Overview of the this compound-induced ecdysone receptor signaling pathway.
Experimental Workflow for Preparing a Working Solution
Caption: Recommended workflow for preparing this compound working solutions for cell culture.
References
Ponasteroside A Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Ponasteroside A in experimental media. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a phytoecdysteroid, a type of steroid hormone found in plants. In research, it is primarily used as a potent inducer for ecdysone-inducible mammalian expression systems. This system allows for the controlled, inducible expression of a target gene in mammalian cells. This compound acts as an agonist for the ecdysone (B1671078) receptor (EcR), which, upon binding, forms a heterodimer with the retinoid X receptor (RXR) to initiate the transcription of the gene of interest.
Q2: How should this compound be stored to ensure its stability?
For optimal stability, this compound should be stored as a solid at +4°C for short-term storage. For long-term storage, it is recommended to keep it at -20°C. Stock solutions of this compound are typically prepared in a solvent like ethanol (B145695) or DMSO. To minimize degradation, it is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month.[1]
Q3: What is the general stability of this compound in aqueous solutions and cell culture media?
While specific quantitative data on the half-life and degradation kinetics of this compound in various cell culture media is limited in publicly available literature, general knowledge of ecdysteroids suggests that they can be susceptible to degradation in aqueous environments. The stability can be influenced by factors such as pH, temperature, and exposure to light. It is generally recommended to add this compound to the cell culture medium immediately before starting the experiment to ensure consistent and effective concentrations.
Q4: What are the potential degradation pathways for this compound?
Ecdysteroids, including this compound, can undergo degradation through several pathways. The primary mechanisms are likely to be hydrolysis and oxidation, particularly of the hydroxyl groups and the enone system in the steroid nucleus. Enzymatic degradation can also occur if the media contains cellular components or contaminants. Potential degradation products could involve epimerization, dehydration (loss of water molecules), or cleavage of the side chain.
Q5: Are there known degradation products of this compound that could interfere with my experiments?
Specific degradation products of this compound have not been extensively characterized in the context of cell culture experiments. However, any degradation would lead to a decrease in the effective concentration of the active compound, potentially resulting in reduced or inconsistent induction of gene expression. Furthermore, degradation products could potentially have off-target effects or even cytotoxic properties, although ecdysteroids are generally considered to have low toxicity in mammals.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or low gene induction | Degradation of this compound in stock solution or media. | - Prepare fresh this compound stock solutions regularly. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Add this compound to the culture medium immediately before use. - Perform a dose-response curve to determine the optimal effective concentration in your system. |
| High background expression (leaky system) | Impurities in the this compound stock or issues with the expression system itself. | - Use high-purity this compound. - Confirm the integrity of your inducible expression vector and cell line. - Titrate down the concentration of this compound to find a balance between induction and background. |
| Variability between experiments | Inconsistent preparation or handling of this compound solutions. | - Standardize the protocol for preparing and adding this compound. - Ensure thorough mixing of this compound in the media before adding to cells. |
| Cell toxicity observed at high concentrations | Off-target effects or cytotoxicity of this compound or its degradation products. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line. - Use the lowest effective concentration for gene induction. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the literature, the following table provides a qualitative summary based on general knowledge of ecdysteroid stability. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Parameter | Expected Stability of Ecdysteroids (General) | Recommendations for this compound |
| Temperature | Storage of Solid | Stable at +4°C (short-term) and -20°C (long-term). | Store solid at -20°C for long-term use. |
| Storage of Stock Solution | Stable at -20°C for up to one month.[1] | Aliquot and store at -20°C; avoid repeated freeze-thaw cycles. | |
| Incubation at 37°C in Media | Potential for degradation over time. | Add to media immediately before the experiment. For long-term experiments, consider media changes with fresh this compound. | |
| pH | Aqueous Solution | Stability is pH-dependent; degradation can be accelerated at acidic or alkaline pH. | Maintain the pH of the cell culture medium within the optimal range for cell growth (typically pH 7.2-7.4). |
| Light | Exposure to UV Light | Can lead to phototransformation and degradation. | Protect stock solutions and media containing this compound from direct light exposure. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific cell culture medium.
1. Materials:
- This compound (high purity standard)
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS)
- Sterile, amber (light-protected) microcentrifuge tubes or vials
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
2. Preparation of Solutions:
- This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in ethanol or DMSO.
- Spiked Medium: Dilute the this compound stock solution into the cell culture medium to the final working concentration used in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
3. Incubation and Sampling:
- Aliquot the spiked medium into the sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
- The "0 hour" sample should be immediately processed for HPLC analysis.
- Place the remaining tubes in a 37°C incubator under your standard cell culture conditions (e.g., 5% CO₂).
- At each designated time point, remove one tube from the incubator and store it at -80°C until HPLC analysis.
4. HPLC Analysis:
- Sample Preparation: Thaw the samples and centrifuge to remove any precipitates.
- Chromatographic Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 20 minutes). The mobile phase can be acidified with 0.1% formic acid to improve peak shape.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Ecdysteroids typically have a UV absorbance maximum around 242 nm.
- Injection Volume: 20 µL
- Quantification: Create a standard curve by injecting known concentrations of this compound. Calculate the concentration of this compound remaining at each time point by comparing the peak area to the standard curve.
5. Data Analysis:
- Plot the concentration of this compound versus time.
- Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of this compound in the medium under your experimental conditions.
Visualizations
Caption: Ecdysone-inducible signaling pathway activated by this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Minimizing Off-Target Effects of Ponasterone A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Ponasterone A in ecdysone-inducible gene expression systems.
Frequently Asked Questions (FAQs)
Q1: What is Ponasterone A and how does it work?
A1: Ponasterone A is a potent phytoecdysteroid, an analog of the insect molting hormone ecdysone (B1671078).[1][2] In molecular biology, it is used as an inducer for ecdysone-inducible gene expression systems.[2][3] The system relies on a modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR), which, in the presence of Ponasterone A, bind to specific response elements in a promoter to drive the expression of a target gene.[4]
Q2: What are the known off-target effects of Ponasterone A in mammalian cells?
A2: While generally considered to have low toxicity in mammals, Ponasterone A has been shown to have off-target effects.[5] A significant reported off-target effect is the potentiation of the PI 3-kinase/Akt signaling pathway in response to cytokines like IL-3.[2] This can interfere with normal cellular processes such as cell growth, proliferation, and survival.[2]
Q3: At what concentration does Ponasterone A typically induce gene expression?
A3: The effective concentration of Ponasterone A for inducing gene expression in ecdysone-inducible systems is cell-type dependent but is generally in the low nanomolar to micromolar range.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Are there alternatives to Ponasterone A with potentially fewer off-target effects?
A4: Yes, other ecdysteroids like Muristerone A are also used, though they may have similar off-target effects.[2] Non-steroidal ecdysone receptor agonists, such as certain insecticides, have also been identified and may offer a different specificity profile.[7] The choice of inducer should be validated for minimal off-target effects in the specific experimental context.
Q5: How can I be sure the observed phenotype in my experiment is due to my gene of interest and not an off-target effect of Ponasterone A?
A5: This requires rigorous experimental controls. Key controls include:
-
A parental cell line (not expressing the ecdysone receptor) treated with Ponasterone A to assess baseline effects.
-
The ecdysone-inducible cell line (expressing the receptor but without the target gene construct) treated with Ponasterone A.
-
The full experimental cell line (with the receptor and target gene) treated with the vehicle (e.g., DMSO or ethanol) alone.
-
Performing a rescue experiment by knocking down the induced gene of interest to see if the phenotype is reversed.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using Ponasterone A.
Issue 1: High background expression of the target gene in the absence of Ponasterone A.
-
Possible Cause: "Leaky" expression from the inducible promoter.
-
Troubleshooting Steps:
-
Optimize Cell Line: Re-screen stable cell clones for lower basal expression.
-
Vector System: Consider using a more tightly regulated ecdysone-inducible vector system. Some systems have lower basal activity.[4][5]
-
Reduce Serum Concentration: Components in fetal bovine serum (FBS) may weakly activate the ecdysone receptor. Try reducing the serum percentage in your culture medium.
-
Issue 2: Inconsistent or low induction of the target gene.
-
Possible Cause: Suboptimal Ponasterone A concentration, degradation of Ponasterone A, or issues with the cell line.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to identify the optimal Ponasterone A concentration for maximal induction with minimal toxicity.
-
Fresh Preparation: Prepare fresh stock solutions of Ponasterone A. It can be dissolved in 100% ethanol (B145695) or DMSO.[7] Store stock solutions at -20°C for long-term storage.
-
Cell Line Integrity: Regularly check your cell line for stable expression of the ecdysone receptor components.
-
Issue 3: Observed cellular effects (e.g., changes in proliferation, morphology) in control cells treated with Ponasterone A.
-
Possible Cause: Off-target effects of Ponasterone A, likely involving the PI3K/Akt pathway.[2]
-
Troubleshooting Steps:
-
Minimize Concentration: Use the lowest effective concentration of Ponasterone A determined from your dose-response curve.
-
Control for PI3K/Akt Activation:
-
Perform a Western blot to check for phosphorylation of Akt (at Ser473) and its downstream targets in your control cells treated with Ponasterone A.
-
Include a control where cells are co-treated with Ponasterone A and a specific PI3K inhibitor (e.g., LY294002 or wortmannin) to see if the off-target phenotype is rescued.
-
-
Consider Alternative Inducers: Test other ecdysone receptor agonists that may have a different off-target profile in your cell type.
-
Data Presentation
Table 1: Ponasterone A Concentration for On-Target vs. Off-Target Effects
| Effect | System | Typical Effective Concentration | Key Assay |
| On-Target: Gene Induction | Ecdysone-Inducible Mammalian Cells | 1-10 µM | Reporter Gene Assay (e.g., Luciferase, GFP) |
| Off-Target: PI3K/Akt Pathway Activation | Mammalian Cells (e.g., Ba/F3) | 1-10 µM | Western Blot for p-Akt (Ser473) |
Note: The effective concentrations can be highly cell-type dependent and should be experimentally determined.
Experimental Protocols
Protocol 1: Dose-Response Curve for Ponasterone A Induction
Objective: To determine the optimal concentration of Ponasterone A for inducing target gene expression with minimal off-target effects.
Materials:
-
Ecdysone-inducible cell line expressing your gene of interest.
-
Parental cell line (negative control).
-
Complete cell culture medium.
-
Ponasterone A stock solution (e.g., 1 mM in ethanol or DMSO).
-
96-well plates.
-
Assay reagents for detecting target gene expression (e.g., luciferase assay kit, GFP imaging system).
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo).
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of Ponasterone A in complete culture medium. A typical range to test is 0.01 µM to 20 µM. Include a vehicle-only control.
-
Replace the medium on the cells with the medium containing the different concentrations of Ponasterone A.
-
Incubate for the desired induction period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform your gene expression assay according to the manufacturer's instructions.
-
In a parallel plate, perform a cell viability assay to assess the cytotoxicity of Ponasterone A at each concentration.
-
Plot the results as a dose-response curve to determine the EC50 for gene induction and the CC50 (50% cytotoxic concentration). Select the lowest concentration that gives a robust induction without significant cytotoxicity.
Protocol 2: Western Blot for Akt Phosphorylation
Objective: To assess the off-target effect of Ponasterone A on the PI3K/Akt signaling pathway.
Materials:
-
Control cell line (parental or without the target gene construct).
-
Ponasterone A.
-
PI3K inhibitor (e.g., LY294002) as a control.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the determined optimal concentration of Ponasterone A, a higher concentration to check for dose-dependency of off-target effects, a PI3K inhibitor, and a vehicle control for a relevant time period (e.g., 30 minutes to 24 hours).
-
After treatment, wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in Akt phosphorylation upon Ponasterone A treatment.
Visualizations
Caption: On-Target Signaling Pathway of Ponasterone A.
Caption: Off-Target Effect of Ponasterone A on the PI3K/Akt Pathway.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. Inhibition of [3H]ponasterone A binding by ecdysone agonists in the intact Kc cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ponasterone A and F, Ecdysteroids from the Arctic Bryozoan Alcyonidium gelatinosum [mdpi.com]
- 3. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 4. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supplements in Cell Culture Clinisciences [clinisciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
how to reduce cytotoxicity of Ponasteroside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ponasteroside A. The information is designed to help address challenges related to its cytotoxicity in experimental settings.
Troubleshooting Guide: High Cytotoxicity Observed with this compound Treatment
High cytotoxicity can be a significant challenge when using this compound. Below are potential strategies to mitigate this issue, along with experimental approaches to assess their effectiveness.
Problem: Significant cell death or morphological changes are observed in cell cultures following treatment with this compound at desired effective concentrations.
Potential Solutions & Experimental Approaches:
| Strategy | Principle | Experimental Protocol | Expected Outcome |
| 1. Dose-Response Optimization | Determine the lowest effective concentration with minimal cytotoxicity. | Conduct a dose-response experiment by treating cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a fixed duration (e.g., 24, 48, 72 hours). Assess cell viability using an MTT or similar assay. | Identification of a therapeutic window where the desired biological effect is achieved with acceptable cell viability (>80%). |
| 2. Time-Course Optimization | Minimize exposure time to reduce cumulative toxicity. | Treat cells with a fixed, effective concentration of this compound and measure cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). | Determination of the shortest incubation time required to achieve the desired experimental outcome while minimizing cell death. |
| 3. Co-treatment with a PI3K/Akt Pathway Inhibitor | This compound can potentiate the IL-3-dependent activation of the PI 3-kinase/Akt pathway, which may contribute to its cytotoxic effects[1]. | Co-administer this compound with a known PI3K inhibitor (e.g., LY294002 or Wortmannin). Perform a dose-response of the inhibitor in the presence of a fixed concentration of this compound and assess cell viability. | A reduction in this compound-induced cytotoxicity, suggesting the involvement of the PI3K/Akt pathway in its toxic effects. |
| 4. Utilization of a Drug Delivery System (DDS) | Encapsulating this compound in a DDS can control its release and reduce off-target effects[2][3][4]. | Formulate this compound within liposomes or nanoparticles. Compare the cytotoxicity of the encapsulated this compound to that of the free compound using a standard viability assay. | Decreased cytotoxicity of the encapsulated form compared to the free form at equivalent concentrations. |
| 5. Synthesis and Screening of Analogs | Structural modifications of this compound may yield analogs with reduced cytotoxicity but retained biological activity. | Synthesize or procure analogs of this compound with modifications to key functional groups. Screen these analogs for both their intended biological activity and their cytotoxicity profile using relevant assays. | Identification of an analog with a more favorable therapeutic index (biological activity vs. cytotoxicity). |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound cytotoxicity?
A1: The precise mechanism of this compound-induced cytotoxicity is not fully elucidated in all cell types. However, studies have shown that it can potentiate the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway in hematopoietic cells, which could interfere with cell growth and survival[1]. In other contexts, cytotoxicity of similar compounds can be mediated through the induction of apoptosis, oxidative stress, or endoplasmic reticulum (ER) stress[5][6][7][8]. Researchers should consider investigating these pathways in their specific experimental system.
Q2: Are there any known methods to reduce the off-target effects of this compound?
A2: Yes, several strategies can be employed to reduce off-target effects. One common approach is the use of drug delivery systems (DDS) such as liposomes or nanoparticles[2][3][9]. These systems can help to target the compound to specific cells or tissues, thereby reducing systemic exposure and off-target toxicity. Additionally, structural modification to create analogs with improved specificity is a viable, though more resource-intensive, strategy.
Q3: Can co-treatment with other compounds mitigate this compound cytotoxicity?
A3: Co-treatment with other compounds can be a potential strategy. For instance, if cytotoxicity is found to be mediated by oxidative stress, co-administration of an antioxidant may be beneficial[5]. Similarly, if the PI3K/Akt pathway is involved, inhibitors of this pathway could be explored[1]. It is crucial to first understand the underlying mechanism of cytotoxicity in your specific model system to select an appropriate co-treatment agent.
Q4: How can I determine if the observed cytotoxicity is specific to this compound's intended action or an off-target effect?
A4: To differentiate between on-target and off-target cytotoxicity, consider the following experimental approaches:
-
Use of a negative control: Employ a structurally similar but biologically inactive analog of this compound. If this analog does not induce cytotoxicity, it suggests the toxicity is linked to the biological activity of this compound.
-
Knockdown/knockout of the target receptor: If the cellular target of this compound (e.g., the ecdysone (B1671078) receptor in inducible systems) is known, knocking down or knocking out this receptor should abrogate both the desired biological effect and any associated on-target cytotoxicity.
-
Dose-response comparison: Compare the dose-response curves for the intended biological effect and cytotoxicity. A significant separation between these curves suggests a therapeutic window where the desired effect can be achieved without significant toxicity.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Cytotoxicity Reduction Strategies
Caption: Workflow for troubleshooting and mitigating this compound cytotoxicity.
Postulated Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Postulated involvement of the PI3K/Akt pathway in this compound cytotoxicity.
References
- 1. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 5. Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-autonomous cytotoxicity of type I interferon response via induction of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Cytotoxicity of NCX4040, the Non-Steroidal Anti-Inflammatory NO-Donor, in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of drug delivery systems: From 1950 to 2020 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Ponasteroside A Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Ponasteroside A (PonA)-inducible gene expression systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-inducible gene expression?
The this compound induction system is based on the ecdysone (B1671078) receptor (EcR), an insect steroid hormone receptor.[1][2] This system utilizes a heterodimer of a modified EcR and the retinoid X receptor (RXR).[1] In the presence of an ecdysone analog like this compound, the EcR-RXR complex binds to a specific response element engineered into a promoter, thereby activating the transcription of a target gene. This system is known for its low basal activity and high inducibility.[1][3]
Q2: What are the key components of the ecdysone-inducible system?
The core components are:
-
Ecdysone Receptor (EcR): A modified insect nuclear receptor that binds to the inducer.
-
Retinoid X Receptor (RXR): The heterodimeric partner of EcR.
-
Inducer (e.g., this compound): A small molecule that activates the EcR-RXR complex.
-
Inducible Expression Vector: A plasmid containing the gene of interest under the control of an ecdysone-responsive promoter.
-
Regulator Vector: A plasmid that constitutively expresses the EcR and RXR proteins.
Q3: How does this compound compare to Muristerone A?
This compound is a potent ecdysteroid and is considered a reliable and more readily available substitute for Muristerone A. Both inducers show similar potency and kinetics for inducing gene expression in ecdysone-responsive systems.
Q4: Can the induction efficiency be enhanced?
Yes, the efficiency of the ecdysone-inducible system can be significantly enhanced by the co-administration of an RXR ligand (agonist). While RXR agonists alone do not activate the system, they can synergistically boost the induction levels when used in combination with an EcR agonist like this compound.[4][5][6][7][8]
Troubleshooting Guides
Problem 1: Low or No Gene Induction After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup. Test a range of concentrations (e.g., 0.1 µM to 10 µM). |
| Incorrect Preparation or Storage of this compound Stock Solution | Ensure the stock solution is prepared correctly and stored properly to maintain its activity. This compound is typically dissolved in 100% ethanol (B145695) to create a stock solution.[9] Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Inefficient Transfection of Receptor and/or Inducible Expression Plasmids | Optimize your transfection protocol to ensure efficient delivery of both the regulator (EcR and RXR) and the inducible expression vectors into the cells. Verify transfection efficiency using a positive control (e.g., a GFP-expressing plasmid). |
| Cell Line Not Responsive | Confirm that the cell line you are using is suitable for the ecdysone-inducible system. Some cell lines may have endogenous factors that interfere with the system. |
| Problems with the Expression Construct | Verify the integrity of your inducible expression vector by sequencing to ensure the gene of interest and the response element are correct. |
| Timing of Induction | The kinetics of induction can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours post-induction) to determine the optimal induction time for maximal protein expression. |
Problem 2: High Background ("Leaky") Expression in the Absence of this compound
| Possible Cause | Troubleshooting Step |
| Promoter Leakiness | Some minimal promoters used in inducible systems can have a low level of basal activity.[10][11][12] If possible, switch to a vector with a tighter promoter. |
| High Plasmid Copy Number | A high copy number of the inducible expression vector can lead to increased background expression.[13] Consider using a lower copy number plasmid or reducing the amount of plasmid used for transfection. |
| Cellular Factors | Endogenous transcription factors in certain cell lines might weakly activate the promoter. If this is suspected, testing a different cell line may be necessary. |
| Degradation of Inducer Stock | While less common for causing leakiness, ensure your stock solution is not contaminated with any substance that might weakly activate the receptor. |
Problem 3: Cell Toxicity or Poor Cell Health After Induction
| Possible Cause | Troubleshooting Step |
| This compound Cytotoxicity at High Concentrations | While generally considered to have low toxicity in mammalian cells, very high concentrations of any compound can be detrimental. Determine the cytotoxic threshold of this compound for your cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion assay).[14][15][16][17][18] Use the lowest effective concentration for induction. |
| Toxicity of the Expressed Protein | The induced protein itself may be toxic to the cells. If this is the case, consider reducing the induction time or using a lower concentration of this compound to express the protein at a lower, non-toxic level. |
| Solvent Toxicity | If using a high concentration of the this compound stock solution, the solvent (e.g., ethanol) may be affecting cell health. Ensure the final concentration of the solvent in the cell culture medium is below a toxic threshold (typically <0.1%). |
| Suboptimal Cell Culture Conditions | Ensure your cells are healthy and growing optimally before induction. Factors like confluency, media quality, and absence of contamination are crucial.[19][20][21] |
Data Presentation
Table 1: Comparison of this compound and Muristerone A Induction
| Feature | This compound | Muristerone A | Reference |
| Potency | High, comparable to Muristerone A | High | |
| Induction Kinetics | Rapid, detectable within hours | Rapid, similar to this compound | |
| Availability | Readily available from plant sources | Less readily available | |
| EC50 | Subnanomolar to low nanomolar range (system dependent) | Subnanomolar to low nanomolar range (system dependent) | [3][22] |
Table 2: Troubleshooting Summary for Low Induction
| Parameter to Optimize | Recommended Range/Action |
| This compound Concentration | 0.1 µM - 10 µM (empirical determination) |
| Induction Time | 6 - 48 hours (empirical determination) |
| RXR Agonist Co-treatment | 10 nM - 100 nM (e.g., LG268) |
| Cell Confluency at Induction | 70-80% |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
-
Weigh out 4.65 mg of this compound (MW: 464.6 g/mol ).
-
Dissolve the this compound in 1 mL of 100% ethanol.[9]
-
Vortex until the powder is completely dissolved. Do not heat the solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.
Protocol 2: this compound Induction in HEK293 Cells (24-well plate format)
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. This is typically around 1 x 10^5 cells per well.[23][24]
-
Transfection: Co-transfect the cells with the regulator plasmid (expressing EcR and RXR) and the inducible expression plasmid (containing your gene of interest) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for expression of the receptors.
-
Induction:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM).
-
Carefully remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a negative control well with medium containing the same concentration of ethanol as the treated wells but without this compound.
-
-
Post-Induction Incubation: Incubate the cells for the desired induction period (e.g., 24-48 hours).
-
Analysis: Harvest the cells and analyze the expression of your gene of interest by an appropriate method (e.g., qPCR for mRNA levels, Western blot or ELISA for protein levels, or a functional assay).
Protocol 3: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat them with a range of this compound concentrations for the desired duration.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]
Visualizations
Caption: this compound induction signaling pathway.
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ecdysone receptor-based inducible gene regulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible control of transgene expression with ecdysone receptor: gene switches with high sensitivity, robust expression, and reduced size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Modulations by RXR Agonists Are Only Partially Subordinated to PPARα Signaling and Attest Additional, Organ-Specific, Molecular Cross-Talks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for RXRs agonists? [synapse.patsnap.com]
- 7. Retinoid X receptor (RXR) agonist-induced activation of dominant-negative RXR-retinoic acid receptor alpha403 heterodimers is developmentally regulated during myeloid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
- 10. goldbio.com [goldbio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Leaky Expression? - Protein Expression and Purification [protocol-online.org]
- 13. benchchem.com [benchchem.com]
- 14. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell culture conditions [qiagen.com]
- 20. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 21. onscience.es [onscience.es]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol to study internalization and localization dynamics of exogenously added proteins in detergent-permeabilized human cells - PMC [pmc.ncbi.nlm.nih.gov]
Ponasteroside A Experiments: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for Ponasteroside A experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using this compound, a key reagent in ecdysone-inducible gene expression systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a phytoecdysteroid, a naturally occurring analog of the insect molting hormone 20-hydroxyecdysone. Its primary application in research is as a potent inducer of gene expression in ecdysone-inducible systems. This system allows for the controlled, inducible expression of a target gene in mammalian cells and transgenic animals, as it is generally considered to have minimal off-target effects in these systems.
Q2: How does the ecdysone-inducible system work?
The ecdysone-inducible system is a powerful tool for regulating gene expression. It relies on a modified ecdysone (B1671078) receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR). This complex binds to a specific DNA sequence, the ecdysone response element (EcRE), which is placed upstream of the gene of interest. In the absence of an inducer like this compound, the receptor complex can actively repress transcription. When this compound is introduced, it binds to the EcR, causing a conformational change that recruits coactivators and initiates robust transcription of the target gene.
Q3: Is this compound toxic to mammalian cells?
Ecdysteroids as a class are generally considered to have low toxicity in mammals. The reported LD50 (median lethal dose) for ecdysteroids in mammals is greater than 6 g/kg, indicating a high safety margin. However, it is always recommended to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. A dose-response curve should be generated to identify the concentration that provides maximal induction with minimal impact on cell viability.
Q4: Does this compound have off-target effects in mammalian cells?
While the ecdysone system is valued for its specificity, some off-target effects of the inducers have been reported.
-
PI3K/Akt Pathway Activation: Studies have shown that this compound and another ecdysteroid, Muristerone A, can potentiate the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway in certain hematopoietic cell lines.[1] This could potentially interfere with cellular processes like growth and survival.
-
Estrogenic Activity: A related ecdysteroid, 20-hydroxyecdysone, has been shown to have agonistic effects on human estrogen receptors. However, a study investigating this compound found no agonistic activity towards estrogen receptors α and β at concentrations up to 10 µM. This suggests that this compound is less likely to have off-target estrogenic effects compared to 20-hydroxyecdysone.
It is crucial for researchers to be aware of these potential off-target effects and to include appropriate controls in their experiments to assess their impact.
Troubleshooting Guide
This section addresses specific problems that researchers may encounter during this compound experiments, offering potential causes and solutions.
Problem 1: Low or No Gene Induction
Potential Causes:
-
Suboptimal this compound Concentration: The concentration of this compound is critical for efficient gene induction.
-
Degraded this compound: Improper storage can lead to the degradation of this compound, reducing its potency.
-
Problems with the Expression Vector or Cell Line: Issues with the integration or expression of the ecdysone receptor components can prevent induction.
-
Insufficient Incubation Time: The kinetics of induction may require a longer exposure to this compound.
Solutions:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and plasmid system. A typical starting range is 1-10 µM.
-
Proper Stock Solution Preparation and Storage: Prepare stock solutions in a suitable solvent like DMSO or ethanol (B145695) and store them in aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.
-
Verify Your System:
-
Sequence your expression vectors to confirm the integrity of the ecdysone receptor and response element components.
-
Test individual stable clones, as expression can vary depending on the integration site of the vectors.
-
-
Optimize Induction Time: Conduct a time-course experiment to identify the peak induction time for your gene of interest.
Problem 2: High Background ("Leaky") Expression
Potential Causes:
-
Promoter Leakiness: The minimal promoter in the inducible vector may have some basal activity in the absence of the inducer.
-
High Plasmid Copy Number: A high number of integrated plasmids can lead to a detectable level of background expression.
-
Cell Line-Specific Factors: Some cell lines may have endogenous factors that weakly activate the minimal promoter.
Solutions:
-
Use a Tighter Promoter System: If background expression is a persistent issue, consider using an expression vector with a more tightly regulated minimal promoter.
-
Select Clones with Low Basal Activity: Screen multiple stable cell clones to identify one with the lowest background expression and the highest induction ratio.
-
Reduce the Amount of Transfected DNA: When creating stable cell lines, titrate the amount of the expression vector to find a concentration that results in a low copy number integration.
Problem 3: Poor Solubility or Stability of this compound
Potential Causes:
-
Incorrect Solvent: this compound has limited solubility in aqueous solutions.
-
Precipitation upon Dilution: Diluting a concentrated stock solution in an aqueous medium can cause the compound to precipitate.
-
Degradation over Time: Stock solutions may not be stable for long periods, especially if not stored correctly.
Solutions:
-
Use Appropriate Solvents: Dissolve this compound in 100% ethanol or DMSO to create a concentrated stock solution.
-
Proper Dilution Technique: When diluting the stock solution into your culture medium, add it dropwise while vortexing or gently mixing to prevent precipitation. Avoid using a final concentration of DMSO that is toxic to your cells (typically <0.5%).
-
Freshly Prepare Working Solutions: For critical experiments, it is best to prepare fresh dilutions of this compound from a frozen stock.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light.
Data Presentation
Table 1: Binding Affinity of Ecdysteroids to the Ecdysone Receptor
| Compound | IC50 (nM) |
| This compound | 1.2 |
| Muristerone A | 1.9 |
| 20-Hydroxyecdysone | 35 |
| α-Ecdysone | 1200 |
IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the ecdysone receptor from the mysid shrimp, Americamysis bahia.[2] Data from other insect species may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Optimizing this compound Concentration for Gene Induction
-
Cell Seeding: Seed your stably transfected cells in a multi-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Preparation of Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. A typical concentration range to test is 0.1, 0.5, 1, 2, 5, and 10 µM. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO or ethanol as the highest this compound concentration).
-
Induction: Replace the existing medium in your cell culture plate with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest the cells and analyze the expression of your gene of interest using an appropriate method, such as qRT-PCR, Western blotting, or a reporter assay (e.g., luciferase, GFP).
-
Cytotoxicity Assessment: In a parallel plate, assess cell viability using an assay such as MTT or Trypan Blue exclusion to ensure that the tested concentrations are not cytotoxic.
-
Determination of Optimal Concentration: Plot the gene induction level and cell viability against the this compound concentration to determine the optimal concentration that gives the highest induction with the lowest cytotoxicity.
Visualizations
Figure 1. Simplified diagram of the PI3K/Akt signaling pathway.
Figure 2. Troubleshooting workflow for low or no gene induction.
References
- 1. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Ponasteroside A
Welcome to the technical support center for Ponasterone A. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot issues related to batch-to-batch variability of Ponasterone A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Ponasterone A?
Ponasterone A is a phytoecdysteroid, a type of insect molting hormone found in plants.[1][2] It is a potent analog of the natural insect hormone 20-hydroxyecdysone.[3] In molecular biology, it is widely used as an inducer for ecdysone-inducible mammalian expression systems, which allow for the controlled expression of a target gene.[4][5]
Q2: How does the ecdysone-inducible system work?
The system relies on the ecdysone (B1671078) receptor (EcR), a nuclear receptor from insects.[6] In mammalian cells, which lack an endogenous ecdysone system, a modified EcR and its dimerization partner, Ultraspiracle (USP), are introduced.[7][8] When Ponasterone A (the ligand) is added, it binds to the EcR, causing the EcR-USP heterodimer to bind to a specific DNA sequence (the ecdysone response element or EcRE) placed upstream of a target gene. This binding event recruits the cellular transcription machinery to activate the expression of the target gene.[6][9]
Q3: What causes batch-to-batch variability in Ponasterone A?
Batch-to-batch variability refers to the differences in performance between different manufacturing lots of Ponasterone A.[10] While reputable suppliers aim for consistency, several factors can contribute to this variability:
-
Purity: The percentage of active Ponasterone A can differ between lots.[11] Impurities from the synthesis or purification process may interfere with its activity.[12]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can affect solubility and bioavailability.[13]
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration.[14]
-
Contaminants: The presence of other ecdysteroid analogs or unknown contaminants could have agonistic or antagonistic effects.
Q4: How can I minimize the impact of batch-to-batch variability on my experiments?
The best practice is to qualify each new lot of Ponasterone A before using it in critical experiments. This involves performing a dose-response curve with a well-characterized, sensitive cell line to determine the EC50 (half-maximal effective concentration) of the new lot and comparing it to your previous, established lot. Additionally, purchasing larger quantities from a single lot for the duration of a long-term study can ensure consistency.[15]
Troubleshooting Guide
Issue 1: Low or no gene induction after adding Ponasterone A.
| Potential Cause | Troubleshooting Step |
| Degraded Ponasterone A | Prepare a fresh stock solution from the powder. Ensure proper storage of both powder (-20°C) and stock solutions.[11][14] Stock solutions in ethanol (B145695) or DMSO are typically stable for up to one month at -20°C.[4] |
| New Batch has Lower Potency | The effective concentration of the new lot may be lower. Perform a dose-response experiment to determine the optimal concentration for the new batch. |
| Incorrect Stock Concentration | Re-calculate the dilution and, if necessary, prepare a fresh stock solution. Ensure the powder was fully dissolved. Ponasterone A can be dissolved in 100% ethanol or DMSO.[16][17] |
| Cell Line Issues | Ensure the cells are healthy and have not been in culture for too many passages. Confirm the stable expression of the ecdysone receptor components in your cell line. |
| Media Inactivation | The half-life of Ponasterone A in media can be limited. For long-term experiments, replenish the media with fresh inducer every 2-3 days.[17] |
Issue 2: High background expression (leaky system) without Ponasterone A.
| Potential Cause | Troubleshooting Step |
| Promoter Leakiness | The basal activity of your ecdysone-responsive promoter may be high. This is an inherent characteristic of the vector system.[7] |
| Cell Line Instability | The expression of the receptor components may have become dysregulated over time. Use an earlier passage of the cell line or re-derive the stable cell line. |
| Serum Components | Some lots of fetal bovine serum (FBS) may contain components that weakly activate the ecdysone receptor. Test different lots of FBS or use a serum-free medium if possible.[18] |
Issue 3: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Step | | Switching Ponasterone A Lots | You may have unknowingly switched between different lots of Ponasterone A. Always label your working solutions with the lot number. Qualify each new lot before use.[19] | | Inconsistent Cell Culture Practice | Variations in cell density, passage number, or media composition can affect inducibility. Standardize your cell culture and induction protocols.[20][21] | | Freeze-Thaw Cycles | Repeatedly freeze-thawing the stock solution can degrade Ponasterone A. Aliquot the stock solution into single-use volumes.[14] |
Data and Protocols
Data Presentation
Table 1: Physicochemical Properties of Ponasterone A
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₆ | [1][16] |
| Molecular Weight | 464.6 g/mol | [1][16] |
| CAS Number | 13408-56-5 | [1][4] |
| Appearance | White to off-white powder/crystals | [11] |
| Solubility | Soluble in ethanol and DMSO | [16][17] |
| Synonyms | 25-Deoxyecdysterone, 25-Deoxy-20-hydroxyecdysone | [1][2] |
Table 2: Recommended Storage and Handling Conditions
| Form | Storage Temperature | Stability | Notes | Reference |
| Powder | -20°C | ≥ 2 years | Protect from light. | [3][11] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [4][14] |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [14] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Ponasterone A Stock Solution
-
Materials:
-
Ponasterone A powder (e.g., 250 µg vial)
-
100% Ethanol or high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of Ponasterone A powder to ensure all powder is at the bottom.
-
To a 250 µg vial of Ponasterone A (MW = 464.6 g/mol ), add 538 µL of 100% ethanol to create a 1 mM stock solution.
-
Vortex vigorously to dissolve the powder.[16] Gentle warming to 37°C for a short period may aid dissolution if needed, but do not heat excessively.[17]
-
Once fully dissolved, create single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration, lot number, and date.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[4][14]
-
Protocol 2: Quality Control (QC) Assay for a New Batch of Ponasterone A
-
Objective: To determine the EC50 of a new lot of Ponasterone A and compare it to a reference lot.
-
Materials:
-
An ecdysone-responsive reporter cell line (e.g., expressing luciferase or GFP under an EcRE promoter).
-
Reference (old) lot of Ponasterone A stock solution.
-
New lot of Ponasterone A stock solution.
-
96-well cell culture plates.
-
Appropriate cell culture medium.
-
Detection reagents (e.g., luciferase assay substrate).
-
-
Procedure:
-
Plate the reporter cells in a 96-well plate at a consistent density and allow them to attach overnight.
-
Prepare serial dilutions of both the "reference" and "new" lots of Ponasterone A in culture medium. A typical concentration range would be from 0.01 nM to 1000 nM. Include a "no-inducer" control.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of Ponasterone A.
-
Incubate for the desired induction period (e.g., 24-48 hours).[17]
-
Measure the reporter gene expression (e.g., luminescence or fluorescence).
-
Plot the response versus the log of the Ponasterone A concentration for both lots.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 for each lot.
-
Acceptance Criteria: A new lot is typically considered acceptable if its EC50 is within a predefined range (e.g., ± 2-fold) of the reference lot and achieves a similar maximal induction.
-
Protocol 3: General Protocol for Induction of Gene Expression
-
Cell Plating: Plate your ecdysone-inducible stable cell line at a density that will not be over-confluent by the end of the experiment.
-
Induction:
-
Thaw an aliquot of your qualified Ponasterone A stock solution.
-
Dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but often falls in the 1-10 µM range for cellular assays.[14]
-
Remove the existing medium from the cells and add the medium containing Ponasterone A.
-
-
Incubation: Incubate the cells for the time required to achieve desired levels of gene expression (typically 24 to 72 hours).
-
Analysis: Harvest the cells and analyze the expression of your gene of interest via qPCR, Western blot, or functional assay.
Mandatory Visualizations
Caption: Ecdysone-inducible signaling pathway.
Caption: Workflow for troubleshooting batch variability.
Caption: Decision tree for qualifying a new batch.
References
- 1. Ponasterone A | C27H44O6 | CID 115127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ponasterone A [drugfuture.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 5. Ponasterone A [bio-gems.com]
- 6. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. zaether.com [zaether.com]
- 11. Ponasterone A = 65 13408-56-5 [sigmaaldrich.com]
- 12. Impurities - Page 29 - Amerigo Scientific [amerigoscientific.com]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Ponasterone A - FAQs [thermofisher.com]
- 18. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 20. What are the best practices in cell culture? | AAT Bioquest [aatbio.com]
- 21. Applying good cell culture practice to novel systems | Culture Collections [culturecollections.org.uk]
Optimizing Ponasterone A Incubation: A Technical Support Resource
Welcome to the technical support center for the Ponasterone A inducible gene expression system. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Ponasterone A inducible system?
The Ponasterone A system is a powerful tool for controlling gene expression in mammalian cells. It relies on the ecdysone (B1671078) receptor (EcR), an insect steroid hormone receptor, and its heterodimeric partner, the retinoid X receptor (RXR). In the presence of Ponasterone A, the EcR-RXR complex binds to a specific response element engineered into a promoter, driving the expression of a target gene. In the absence of Ponasterone A, the system remains in an "off" state with low basal activity.[1]
Q2: What is a typical concentration range for Ponasterone A?
The optimal concentration of Ponasterone A is cell-line and gene-of-interest dependent and should be determined empirically. However, a common starting range for in vitro experiments is 1-10 µM. Significant gene induction has been observed with concentrations ranging from 1 nM to 100 µM in CV-1 cells.[2] For in vivo studies in mice, dosages of 3-10 mg have been used to achieve robust gene expression.[2]
Q3: How long should I incubate my cells with Ponasterone A?
The incubation time will vary depending on the experimental goals. Detectable gene expression can occur within a few hours, with a 16-fold induction observed as early as 3 hours in some systems.[3][4][5] Peak expression is often seen around 24-48 hours.[3][4][5] For longer-term studies, it is recommended to replenish the media with fresh Ponasterone A every 2-3 days, as the inducer's activity may decrease over time in culture.
Q4: Can Ponasterone A have off-target effects?
Yes. While the ecdysone system is designed to be inert in mammalian cells, some studies have shown that Ponasterone A and its analog, muristerone A, can potentiate the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway in certain hematopoietic cell lines.[2] Researchers should be aware of this potential for off-target effects and may need to include appropriate controls to verify that the observed phenotype is due to the expression of the gene of interest and not a side effect of the inducer.
Q5: How quickly is the induction reversed upon removal of Ponasterone A?
The system is reversible. Upon removal of Ponasterone A from the culture medium, the induced gene expression will decrease. In one study, a 50% reduction in reporter gene activity was observed 12 hours after withdrawal of the ligand, with an 80% reduction by 24 hours.[3][4][5]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or No Gene Induction | Suboptimal Ponasterone A Concentration: The concentration of the inducer may be too low for your specific cell line or construct. | Perform a dose-response experiment to determine the optimal concentration of Ponasterone A for your system. Test a range of concentrations (e.g., 0.1 µM to 10 µM). |
| Insufficient Incubation Time: The incubation period may not be long enough to see significant protein expression. | Conduct a time-course experiment, measuring gene or protein expression at various time points (e.g., 6, 12, 24, 48, and 72 hours) after induction. | |
| Degradation of Ponasterone A: For long-term experiments, the inducer may have degraded in the culture medium. | Replenish the medium with fresh Ponasterone A every 48-72 hours. | |
| Inefficient Transfection or Low Receptor Expression: The cells may not have been efficiently transfected with the receptor and/or expression plasmids, or the expression of the EcR and RXR receptors may be low. | Optimize your transfection protocol. Use a positive control to verify transfection efficiency. If using a stable cell line, ensure that the receptor expression is maintained. | |
| High Background Expression (Leaky System) | Promoter Leakiness: The inducible promoter may have some basal activity even in the absence of Ponasterone A. | The ecdysone system is known for its low basal activity.[1][4] If you observe high background, verify the integrity of your expression vector. Consider re-cloning or using a different inducible system if the issue persists. |
| Integration Site Effects (Stable Cell Lines): The site of plasmid integration in the genome can influence basal expression levels. | If you are generating stable cell lines, screen multiple clones to find one with the lowest basal expression and highest inducibility. | |
| Cellular Toxicity or Altered Phenotype | Ponasterone A Cytotoxicity: At very high concentrations or with prolonged exposure, Ponasterone A may exhibit some cytotoxicity.[6][7][8] | Determine the cytotoxic threshold of Ponasterone A for your specific cell line by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of concentrations and incubation times. Use the lowest effective concentration for your experiments. |
| Off-Target Effects of Ponasterone A: The inducer may be affecting cellular pathways independent of your gene of interest.[2] | Include a control where the parental cell line (without the inducible construct) is treated with Ponasterone A to assess for any phenotypic changes caused by the inducer itself. | |
| Toxicity of the Induced Protein: The protein you are expressing may be toxic to the cells. | Use a lower concentration of Ponasterone A to reduce the expression level of the toxic protein. Perform a time-course experiment to determine the window of viability after induction. |
Data Presentation
Table 1: Example Time-Course of Reporter Gene Induction
This table provides an example of the fold induction of a reporter gene over time after the addition of Ponasterone A. Actual results will vary depending on the experimental system.
| Incubation Time (Hours) | Fold Induction (Example) |
| 0 | 1 |
| 3 | 16 |
| 12 | 500 |
| 24 | 4500 |
| 48 | 8942 |
Data adapted from a study demonstrating the kinetics of an improved ecdysone receptor-based system.[3][4][5]
Table 2: Generating a Dose-Response Curve for Ponasterone A
To determine the optimal Ponasterone A concentration for your specific cell line and gene of interest, it is crucial to perform a dose-response experiment. The following table provides a template for such an experiment.
| Ponasterone A Concentration (µM) | Gene/Protein Expression Level (Relative Units) | Cell Viability (%) |
| 0 (Uninduced Control) | Measure basal level | 100 |
| 0.01 | Measure expression | Measure viability |
| 0.1 | Measure expression | Measure viability |
| 0.5 | Measure expression | Measure viability |
| 1.0 | Measure expression | Measure viability |
| 5.0 | Measure expression | Measure viability |
| 10.0 | Measure expression | Measure viability |
| 25.0 | Measure expression | Measure viability |
Experimental Protocols
Protocol 1: Determining Optimal Ponasterone A Concentration
-
Cell Seeding: Plate your stably transfected cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Preparation of Ponasterone A Dilutions: Prepare a series of dilutions of Ponasterone A in your complete cell culture medium. It is recommended to test a range from 0.01 µM to 25 µM, including an uninduced control (0 µM).
-
Induction: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Ponasterone A.
-
Incubation: Incubate the cells for a predetermined time, for example, 24 or 48 hours, at 37°C in a humidified CO2 incubator.
-
Analysis of Gene/Protein Expression: Harvest the cells and analyze the expression of your gene of interest using an appropriate method (e.g., qRT-PCR for mRNA levels or Western blot/ELISA for protein levels).
-
Cell Viability Assay: In a parallel plate, assess cell viability using a standard method like MTT or Trypan Blue exclusion to identify any cytotoxic effects of Ponasterone A at the tested concentrations.
-
Data Analysis: Plot the gene/protein expression levels and cell viability against the Ponasterone A concentration to determine the optimal concentration that gives maximal induction with minimal cytotoxicity.
Protocol 2: Time-Course of Ponasterone A Induction
-
Cell Seeding: Plate your stably transfected cells in multiple wells or plates to allow for harvesting at different time points.
-
Induction: Induce all cells (except for the zero time point) with the predetermined optimal concentration of Ponasterone A.
-
Incubation and Harvesting: At various time points (e.g., 0, 3, 6, 12, 24, 48, and 72 hours), harvest the cells from one set of wells/plates.
-
Analysis: Analyze the expression of your gene of interest at each time point to determine the kinetics of induction.
-
Data Analysis: Plot the gene/protein expression levels against the incubation time to visualize the induction profile.
Visualizations
Caption: Ponasterone A signaling pathway for inducible gene expression.
Caption: Experimental workflow for optimizing Ponasterone A induction.
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved ecdysone receptor-based inducible gene regulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Ecdysteroids: Ponasteroside A versus 20-Hydroxyecdysone
For Immediate Publication
A Comparative Analysis of Potency and Activity for Researchers in Endocrinology and Drug Development
In the intricate world of invertebrate endocrinology, the ecdysteroids stand out as master regulators of development, orchestrating critical processes like molting and metamorphosis. Among these, 20-hydroxyecdysone (B1671079) (20E) is the most well-known player. However, its phytoecdysteroid analog, Ponasteroside A (PoA), has consistently demonstrated superior potency, making it a compound of significant interest for both basic research and the development of novel insecticides. This guide provides an objective comparison of the biological activities of this compound and 20-hydroxyecdysone, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound consistently exhibits significantly higher biological activity compared to 20-hydroxyecdysone. This heightened potency is primarily attributed to its superior binding affinity for the ecdysone (B1671078) receptor (EcR), the key protein that mediates ecdysteroid signaling. Experimental evidence from competitive binding assays and functional reporter gene assays across multiple insect species confirms that this compound can elicit cellular responses at substantially lower concentrations than 20-hydroxyecdysone. While both compounds activate the same canonical signaling pathway, the greater affinity of this compound results in a more robust transcriptional activation of target genes.
Data Presentation: Quantitative Comparison of Activity
The following table summarizes the quantitative data from various studies, highlighting the differences in binding affinity and functional activity between this compound and 20-hydroxyecdysone.
| Parameter | This compound | 20-Hydroxyecdysone | Fold Difference (PoA vs. 20E) | Insect Species / System | Citation |
| Binding Affinity (Kd) | 1.2 nM | Not Reported in Study | - | Chilo suppressalis EcR/USP | [1] |
| Functional Activity (EC50) | 1.2 x 10-9 M | 2.3 x 10-8 M | ~19x more potent | Drosophila melanogaster EcR/USP (Yeast Assay) | [2] |
| Functional Activity (EC50) | 3.3 x 10-9 M | 2.7 x 10-7 M | ~82x more potent | Chilo suppressalis EcR/USP (Yeast Assay) | [2] |
| Functional Activity (EC50) | 1.4 x 10-8 M | 5.0 x 10-7 M | ~36x more potent | Leptinotarsa decemlineata EcR/USP (Yeast Assay) | [2] |
| General Affinity Comparison | ~8x higher affinity | - | 8x more potent | Drosophila melanogaster | [3] |
| Gene Regulation | Regulates 256 genes | Regulates 148 genes | 1.7x more genes regulated | Drosophila Kc167 cells | [4] |
Signaling Pathway and Mechanism of Action
Both this compound and 20-hydroxyecdysone exert their effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP). In the absence of a ligand, the EcR/USP complex often binds to DNA and actively represses gene transcription by recruiting co-repressor proteins.
Upon binding of an ecdysteroid agonist like PoA or 20E, the receptor complex undergoes a conformational change. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins. The complete ligand-receptor-co-activator complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes, initiating a hierarchical cascade of gene transcription. This cascade begins with the activation of "early" response genes (e.g., E74, E75, Broad-Complex), which are themselves transcription factors that, in turn, activate a larger set of "late" genes responsible for the physiological changes associated with molting and metamorphosis.[5][6]
The primary difference in their mechanism of action lies in the efficiency of this initial binding step. The higher affinity of this compound for the EcR/USP complex means that a lower concentration is required to displace co-repressors and recruit co-activators, leading to a more potent downstream biological response.[1][2] Interestingly, structural studies suggest that while 20E forms an additional hydrogen bond with the receptor via a hydroxyl group that PoA lacks, this is energetically offset by a higher desolvation penalty, ultimately resulting in PoA's stronger binding affinity.[7]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Kd or Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Receptor Preparation: The ecdysone receptor (EcR) and ultraspiracle (USP) proteins are expressed in vitro using a transcription/translation system (e.g., rabbit reticulocyte lysate) or purified from cell cultures.[1]
-
Reaction Mixture: A constant concentration of radiolabeled ligand (e.g., [3H]-Ponasterone A) is incubated with the prepared EcR/USP heterodimer in a suitable binding buffer.
-
Competition: Increasing concentrations of unlabeled competitor ligands (this compound or 20-hydroxyecdysone) are added to the reaction mixtures.
-
Incubation: The mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the larger protein-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The concentration that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.[8]
Ecdysone-Responsive Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate the ecdysone receptor and drive the expression of a reporter gene.
Methodology:
-
Cell Line and Plasmids: A host cell line that lacks endogenous ecdysone receptors (e.g., yeast, mammalian HEK293T, or certain insect cell lines) is used.[2] The cells are transfected with three plasmids:
-
An expression vector for EcR.
-
An expression vector for USP.
-
A reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., Luciferase, β-galactosidase, or Green Fluorescent Protein).
-
-
Compound Treatment: The transfected cells are plated and treated with a range of concentrations of the test compounds (this compound and 20-hydroxyecdysone).
-
Incubation: Cells are incubated for a set period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Signal Detection: The expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure light output after adding a substrate. For β-galactosidase, a colorimetric substrate is added, and absorbance is measured.[2] For GFP, fluorescence is measured.
-
Data Analysis: The reporter signal is plotted against the log concentration of the agonist. A dose-response curve is generated, and the effective concentration that produces 50% of the maximal response (EC50) is calculated. This value is a direct measure of the compound's functional potency.
Conclusion
The available experimental data unequivocally demonstrate that this compound is a more potent ecdysteroid agonist than 20-hydroxyecdysone. Its significantly higher binding affinity for the EcR/USP receptor complex translates into greater functional activity at lower concentrations. This makes this compound an invaluable tool for studying ecdysteroid signaling and a superior lead compound for applications requiring potent activation of this pathway. Researchers should consider the substantial difference in potency when designing experiments and interpreting results involving these two important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-hydroxyecdysone-mediated regulation of the ribosomal protein Cs40SRPS4 via CsE74A is essential for vitellogenesis in Chilo suppressalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Inducible Gene Expression Systems for Validating Ponasteroside A Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inducible gene expression systems, with a focus on the Ponasteroside A-activated ecdysone-inducible system and its alternatives. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate system for their studies on target gene validation.
Introduction to Inducible Gene Expression
Inducible gene expression systems are powerful tools that allow for the controlled expression of a gene of interest. This temporal and dose-dependent control is crucial for studying gene function, validating drug targets, and producing recombinant proteins. The ideal inducible system exhibits low basal expression in the "off" state, high levels of induction upon addition of the inducer molecule, a clear dose-response relationship, and rapid on/off kinetics.
This guide focuses on the ecdysone-inducible system, activated by the potent ecdysteroid this compound, and compares its performance with two other widely used systems: the tetracycline-inducible (Tet-On/Tet-Off) and the cumate-inducible systems.
The Ecdysone-Inducible System: A Closer Look
The ecdysone-inducible system is based on the insect molting hormone ecdysone (B1671078) and its receptor. In this system, a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR) form a heterodimer that functions as a transcription factor. In the absence of an ecdysteroid ligand, this complex can actively repress the transcription of the target gene. The addition of an ecdysteroid, such as this compound, induces a conformational change in the EcR, leading to the recruitment of coactivators and robust activation of gene expression.[1][2]
This compound is a phytoecdysteroid that acts as a potent agonist of the ecdysone receptor.[1] It is a reliable and economical alternative to another commonly used ecdysteroid, muristerone A.[2]
Comparative Analysis of Inducible Systems
The selection of an inducible system depends on the specific experimental requirements. The following tables provide a quantitative comparison of the this compound (Ecdysone), Tetracycline (B611298), and Cumate inducible systems based on key performance metrics.
Table 1: Quantitative Comparison of Inducer Performance
| Feature | This compound (Ecdysone System) | Doxycycline (Tetracycline System) | Cumate (Cumate System) |
| Effective Concentration (EC50) | Sub-nanomolar to low nanomolar range | 100 ng/mL | 5 µM to 20 µM |
| Inducer Molecule | Ecdysteroid | Tetracycline analog | Small organic molecule |
| Toxicity | Generally considered non-toxic to mammalian cells | Can affect mitochondrial function and cell proliferation at higher concentrations.[3] | Non-toxic to host cells |
| Reversibility | Reversible | Reversible | Reversible |
Table 2: Performance Characteristics of Inducible Gene Expression Systems
| System | Inducer | Basal Expression ("Leakiness") | Maximal Induction (Fold) | Induction Rate |
| Ecdysone-Inducible | This compound / Muristerone A | Very Low[4][5] | Up to 10,000-fold[6] | Fast (detectable within 3-4 hours)[7] |
| Tetracycline-Inducible (Tet-On) | Doxycycline | Low to moderate[4][5] | Up to 1,000-fold[8] | Moderate |
| Tetracycline-Inducible (Tet-Off) | Doxycycline (inducer removal) | Low to moderate[4][5] | Up to 1,000-fold[8] | Moderate |
| Cumate-Inducible | Cumate | Extremely Low | Up to 300-fold[9] | Rapid |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Ecdysone-Inducible Gene Expression Pathway.
Caption: General Workflow for Inducible Gene Expression Validation.
Experimental Protocols
Luciferase Reporter Assay for Target Gene Expression
This protocol is a common method for quantifying the activity of a promoter driving a luciferase reporter gene, which serves as a proxy for the expression of the target gene.
Materials:
-
Transfected mammalian cells in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay Reagent (containing luciferin (B1168401) substrate)[12][13]
-
Luminometer
Procedure:
-
Cell Lysis:
-
Lysate Collection:
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Add 20-50 µL of the cell extract to a luminometer tube or a well of a white-walled 96-well plate.[4]
-
Place the tube/plate in the luminometer.
-
Inject 100 µL of Luciferase Assay Reagent.
-
Measure the luminescence immediately. The light output is typically stable for about one minute.[12]
-
RT-qPCR for Validation of Target Gene mRNA Expression
This protocol outlines the steps for quantifying the mRNA levels of the induced target gene using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
1. RNA Extraction and Quality Control:
-
RNA Extraction: Isolate total RNA from both induced and uninduced (control) cells using a commercially available kit or a standard protocol (e.g., TRIzol). Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the purity and integrity of the extracted RNA.
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Integrity: Analyze the RNA on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to check for distinct ribosomal RNA bands and minimal degradation.
-
2. Primer Design for RT-qPCR:
-
Design primers that are specific to the target gene.
-
Primers should span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
Aim for a product size between 100 and 250 base pairs.[11]
-
The melting temperature (Tm) of the primers should be around 60-62°C, and the GC content should be between 40-60%.
-
Use online tools like Primer-BLAST (NCBI) for primer design and in-silico specificity checks.[14]
-
Validate the designed primers for efficiency and specificity by running a standard curve and a melt curve analysis.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
Include a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination.
-
Standardize the amount of RNA used for each sample to ensure accurate comparison.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for the target gene, and a validated housekeeping (reference) gene.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a no-template control (NTC) for each primer set to check for contamination.
5. Data Analysis (Relative Quantification using the ΔΔCt Method):
-
Normalization to a Reference Gene (ΔCt): For each sample (both induced and uninduced), calculate the difference in cycle threshold (Ct) values between the target gene and the reference gene.
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
-
Normalization to the Control (ΔΔCt): Calculate the difference between the ΔCt of the induced sample and the ΔCt of the uninduced (control) sample.
-
ΔΔCt = ΔCt (induced sample) - ΔCt (uninduced sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[15]
Conclusion
The this compound-activated ecdysone-inducible system offers a highly robust and tightly regulated platform for validating target gene expression. Its very low basal activity and high induction potential make it an excellent choice for studies where precise control of gene expression is paramount. While the tetracycline and cumate systems also provide effective means of inducible gene expression, the ecdysone system, with inducers like this compound, stands out for its minimal off-target effects in mammalian cells and its impressive dynamic range of induction. The choice of system will ultimately depend on the specific experimental context, but the data presented in this guide should provide a solid foundation for making an informed decision.
References
- 1. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of inducible expression systems in transient transfection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. researchgate.net [researchgate.net]
- 13. Development of a ponasterone A-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. science.smith.edu [science.smith.edu]
Comparative Analysis of Ecdysone Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ecdysone (B1671078) receptor agonists, supported by experimental data. It delves into their performance, outlines detailed experimental protocols, and visualizes key biological and experimental processes.
The ecdysone receptor (EcR) is a nuclear receptor that plays a pivotal role in regulating insect development, primarily through molting and metamorphosis. This makes it a key target for the development of insecticides. Ecdysone receptor agonists are compounds that bind to and activate EcR, mimicking the natural insect molting hormone 20-hydroxyecdysone (B1671079) (20E). These agonists are broadly classified into two categories: steroidal and non-steroidal. This guide offers a comparative analysis of their performance based on available experimental data.
Performance Comparison of Ecdysone Receptor Agonists
The potency of ecdysone receptor agonists is typically evaluated by determining their half-maximal effective concentration (EC50), which is the concentration of an agonist that induces a response halfway between the baseline and the maximum. A lower EC50 value indicates a higher potency. The following tables summarize the EC50 values for various steroidal and non-steroidal agonists in different insect cell lines, providing a basis for comparing their activity and specificity.
Steroidal Ecdysone Receptor Agonists
Steroidal agonists are structurally similar to the natural insect hormone 20E. Ponasterone A, a phytoecdysteroid, is often found to be more potent than 20E.
| Agonist | Cell Line (Insect Order) | EC50 (-log M) | Reference |
| 20-Hydroxyecdysone | S2 (Diptera) | 4.9 | [1] |
| 20-Hydroxyecdysone | Sf9 (Lepidoptera) | 4.21 | [1] |
| Ponasterone A | S2 (Diptera) | 5.57 | [1] |
| Ponasterone A | Sf9 (Lepidoptera) | 5.27 | [1] |
Non-Steroidal Ecdysone Receptor Agonists
Non-steroidal agonists, such as those from the diacylhydrazine class, have been developed as commercial insecticides. Their activity can be highly specific to certain insect orders.
| Agonist | Cell Line (Insect Order) | EC50 (-log M) | Reference |
| Tebufenozide | S2 (Diptera) | 3.4 | [1] |
| Tebufenozide | Sf9 (Lepidoptera) | 5.1 | [1] |
| Methoxyfenozide | Bm5 (Lepidoptera) | Not explicitly stated, but high activity noted | [2] |
| Halofenozide | Coleopteran-specific activity noted | Not explicitly stated in provided abstracts | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare ecdysone receptor agonists.
Luciferase Reporter Gene Assay
This assay is a common method to quantify the activation of the ecdysone receptor by an agonist. It relies on a reporter gene, typically luciferase, whose expression is controlled by an ecdysone-responsive element (EcRE).
Objective: To determine the EC50 value of a test compound for the ecdysone receptor.
Materials:
-
Insect cell line (e.g., S2 from Drosophila melanogaster or Sf9 from Spodoptera frugiperda)
-
Expression plasmids for EcR and its heterodimeric partner Ultraspiracle (USP)
-
Reporter plasmid containing a luciferase gene downstream of an EcRE
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compounds (ecdysone receptor agonists)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain the insect cell line in the appropriate culture medium at 27°C.
-
Transfection: Co-transfect the cells with the EcR, USP, and EcRE-luciferase reporter plasmids using a suitable transfection reagent. Plate the transfected cells in a multi-well plate.
-
Compound Treatment: Prepare serial dilutions of the test compounds. After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20E or Ponasterone A).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[3][4]
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the ecdysone receptor. It involves competing a radiolabeled ligand with a non-labeled test compound for binding to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the ecdysone receptor.
Materials:
-
Source of ecdysone receptor (e.g., cell lysate from cells overexpressing EcR/USP or purified receptor protein)
-
Radiolabeled ecdysone receptor agonist (e.g., [³H]Ponasterone A)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare a cell lysate or purified protein fraction containing the EcR/USP heterodimer.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-ligand complexes, while the unbound ligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[5][6][7]
Visualizations
Ecdysone Receptor Signaling Pathway
The canonical ecdysone signaling pathway involves the binding of an agonist to the EcR/USP heterodimer in the nucleus, leading to the recruitment of coactivators and the activation of target gene transcription.
Caption: Ecdysone receptor signaling pathway.
Experimental Workflow: Luciferase Reporter Gene Assay
The following diagram illustrates the key steps in performing a luciferase reporter gene assay to screen for ecdysone receptor agonists.
Caption: Luciferase reporter gene assay workflow.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Decoding Ponasteroside A: A Guide to Its Receptor Selectivity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of bioactive compounds is paramount. This guide provides a comprehensive comparison of Ponasteroside A's binding affinity and functional activity, focusing on its primary target, the ecdysone (B1671078) receptor (EcR), and its cross-reactivity with other nuclear receptors. Experimental data is presented to objectively assess its selectivity profile.
This compound, a phytoecdysteroid, is a potent agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect development and molting. This interaction makes it a valuable tool in entomological research and a potential lead for the development of insect-specific control agents. However, for its application in broader biological systems and to ensure target specificity, a thorough understanding of its potential off-target effects, particularly its cross-reactivity with vertebrate nuclear receptors, is essential.
High-Affinity Binding to the Ecdysone Receptor
This compound exhibits high-affinity binding to the ecdysone receptor, but this interaction is critically dependent on the formation of a heterodimer with the ultraspiracle protein (USP) or its vertebrate homolog, the retinoid X receptor (RXR). This complex is the functional unit that binds to ecdysone response elements (EcREs) on DNA to regulate gene transcription.
Binding affinity studies have quantified this interaction. For instance, in the lepidopteran Chilo suppressalis, this compound binds to the EcR alone with a dissociation constant (Kd) of 55 nM. However, in the presence of USP, the binding affinity increases dramatically, with a Kd of 1.2 nM, indicating a much more stable and potent interaction.[1] Similarly, for the ecdysone receptor from the mysid shrimp Americamysis bahia, the EcR/USP heterodimer binds to radiolabeled this compound with a Kd of 2.14 nM.[2]
Cross-Reactivity Profile with Vertebrate Nuclear Receptors
A key consideration for the use of this compound in non-insect systems is its selectivity. Limited but informative studies have investigated its potential to interact with vertebrate steroid receptors.
A foundational study using thaw-mount autoradiography in the insect Calliphora vicina investigated the binding of various radiolabeled vertebrate and invertebrate steroid hormones. The results demonstrated that only this compound and 20-hydroxyecdysone, another major ecdysteroid, showed specific, high-affinity binding to nuclear sites. In contrast, a range of vertebrate steroids, including progesterone (B1679170), testosterone, cortisol, corticosterone, dexamethasone, dihydrotestosterone, and estradiol-17β, exhibited either weak, diffuse cytoplasmic accumulation or no noticeable uptake by the cells. This suggests a high degree of selectivity for the ecdysone receptor over these vertebrate steroid receptors within this insect model system.
Comparative Binding Data
To provide a clear overview of this compound's binding characteristics, the following table summarizes the available quantitative data.
| Receptor/Complex | Species/System | Ligand | Assay Type | Binding Affinity (Kd/IC50) | Reference |
| Ecdysone Receptor (EcR) | Chilo suppressalis (Lepidoptera) | This compound | Radioligand Binding | 55 nM | [1] |
| EcR/USP Heterodimer | Chilo suppressalis (Lepidoptera) | This compound | Radioligand Binding | 1.2 nM | [1] |
| EcR/USP Heterodimer | Americamysis bahia (Mysida) | This compound | Radioligand Binding | 2.14 nM (Kd) | [2] |
| EcR/USP Heterodimer | Americamysis bahia (Mysida) | This compound | Competitive Binding | 1.2 nM (IC50) | [2] |
| Vertebrate Steroid Receptors (various) | Calliphora vicina (Diptera) | Various vertebrate steroids | Autoradiography | No significant nuclear binding |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess ligand-receptor interactions. The two primary methods used are competitive radioligand binding assays and cell-based reporter gene assays.
Competitive Radioligand Binding Assay
This technique is a cornerstone for determining the binding affinity of a test compound (unlabeled ligand) by measuring its ability to displace a radiolabeled ligand from its receptor.
Workflow for Ecdysone Receptor Competitive Binding Assay:
Figure 1. Workflow of a competitive radioligand binding assay.
Key Steps:
-
Receptor Preparation: A source of the target receptor, such as cell lysates or purified recombinant protein (e.g., EcR/USP heterodimer), is prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]this compound) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the larger receptor-ligand complexes.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand) can be determined. The inhibition constant (Ki) can then be calculated to reflect the binding affinity of the test compound.
Cell-Based Reporter Gene Assay
This functional assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.
Signaling Pathway for Ecdysone Receptor Activation:
Figure 2. Ecdysone receptor signaling pathway in a reporter assay.
Key Steps:
-
Cell Line Engineering: A host cell line (e.g., mammalian or insect) is engineered to express the ecdysone receptor and its heterodimer partner (USP/RXR).
-
Reporter Construct: The cells are also transfected with a reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ecdysone-responsive promoter.
-
Compound Treatment: The engineered cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Reporter Gene Expression: If the compound activates the ecdysone receptor, the receptor complex will bind to the promoter and drive the expression of the reporter gene.
-
Signal Detection: The activity of the reporter protein is measured (e.g., luminescence for luciferase). The intensity of the signal is proportional to the level of receptor activation.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Conclusion
The available data strongly supports that this compound is a highly potent and selective agonist for the insect ecdysone receptor, particularly when it forms a heterodimer with USP/RXR. While comprehensive cross-reactivity screening against a full panel of vertebrate nuclear receptors is not extensively documented, preliminary evidence from comparative binding studies in an insect model suggests a low potential for off-target effects on major vertebrate steroid receptors. For researchers utilizing this compound, particularly in vertebrate systems or for drug development purposes, its high selectivity for the ecdysone receptor is a significant advantage. However, further systematic screening against a broad range of vertebrate receptors would be beneficial to definitively confirm its selectivity profile. The experimental protocols outlined provide a robust framework for such future investigations.
References
- 1. Effect of estrogen agonists and antagonists on induction of progesterone receptor in a rat hypothalamic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Ponasteroside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro and in vivo effects of Ponasteroside A, a phytoecdysteroid with potential therapeutic applications. Due to the limited availability of direct comparative studies on this compound, this guide also includes data from closely related ecdysteroids to provide a broader context for its potential biological activities.
Data Presentation: Quantitative Effects of this compound and Related Ecdysteroids
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of this compound and other ecdysteroids. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of Ecdysteroids Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 20-Hydroxyecdysone | MDA-MB-231 | Triple-Negative Breast Cancer | Submicromolar | [1] |
| 20-Hydroxyecdysone | MCF-7 | Breast Cancer | Not specified | [2] |
| 20-Hydroxyecdysone | MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [2] |
| Compound 1 (Ecdysteroid derivative) | HTB-26 | Breast Cancer | 10-50 | [1] |
| Compound 1 (Ecdysteroid derivative) | PC-3 | Pancreatic Cancer | 10-50 | [1] |
| Compound 1 (Ecdysteroid derivative) | HepG2 | Hepatocellular Carcinoma | 10-50 | [1] |
| Compound 2 (Ecdysteroid derivative) | HCT116 | Colorectal Cancer | 0.34 | [1] |
Table 2: In Vivo Anti-Tumor Effects of Related Compounds
| Compound | Animal Model | Tumor Model | Dosage | Tumor Growth Inhibition (%) | Citation |
| TNP-470 | Mice | Neuroblastoma Xenograft | Not specified | Significant inhibition | [3] |
| FBA-TPQ | Mice | MCF-7 Xenograft | Not specified | Dose-dependent decrease |
Note: Data for this compound in vivo anti-tumor models with specific tumor growth inhibition percentages were not available in the searched literature.
Table 3: In Vitro Anti-Inflammatory Effects of Natural Compounds
| Compound | Assay | Cell Line | IC50 (µM) | Citation |
| Polonilignan | IL-1β inhibition | RAW 264.7 | 2.01 | [4] |
| Polonilignan | IL-6 inhibition | RAW 264.7 | 6.59 | [4] |
| Polonilignan | TNF-α inhibition | RAW 264.7 | 42.10 | [4] |
| Fucoxanthin | IL-6 inhibition | RAW 264.7 | 2.19 | [5] |
Note: Specific IC50 values for this compound in in vitro anti-inflammatory assays were not found in the searched literature.
Table 4: In Vivo Anti-Inflammatory Effects of Natural Compounds
| Compound | Animal Model | Inflammation Model | Dosage | Edema Inhibition (%) | Citation |
| Flavone Glycoside | Rats | Carrageenan-induced paw edema | 20 mg/kg | 45.1 (granuloma) | [6] |
| Pimaradienoic Acid | Mice | Carrageenan-induced paw edema | 10 mg/kg | up to 64 | [7] |
| Aqueous Extract of Pistacia atlantica | Rats | Carrageenan-induced paw edema | 400 mg/kg | 90.59 | [8] |
Note: Specific data on the percentage of edema inhibition by this compound in in vivo inflammation models were not available in the searched literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Anti-Tumor Efficacy: Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS and Matrigel mixture) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers with the formula: (Length x Width²) / 2.
-
Treatment Administration: Randomize the mice into control and treatment groups. Administer this compound (at various doses, e.g., 10, 25, 50 mg/kg) or a vehicle control daily via oral gavage or intraperitoneal injection.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) percentage.
In Vitro Anti-Inflammatory Activity: Cytokine Inhibition Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 24-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control and determine the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model to assess the anti-inflammatory activity of compounds.
-
Animal Groups: Divide rats or mice into control and treatment groups.
-
Compound Administration: Administer this compound (at various doses) or a vehicle control orally or intraperitoneally. A standard anti-inflammatory drug like indomethacin (B1671933) is used as a positive control.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the carrageenan-injected control group.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by this compound in the context of its anti-cancer and anti-inflammatory effects. The diagrams are based on the general understanding of these pathways.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT signaling pathway associates with pyroptosis and inflammation in patients with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ponasteroside A Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the ecdysone-inducible expression system, the quality and consistency of Ponasteroside A are paramount for obtaining reliable and reproducible results. This guide provides a framework for comparing this compound from various suppliers, focusing on key quality attributes and offering standardized protocols for in-house validation.
Key Supplier Comparison Parameters
The selection of a this compound supplier should be based on a thorough evaluation of several key factors. The following table summarizes the critical data points to consider. We have compiled information from prominent suppliers where publicly available; however, researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) and any additional available data directly from the suppliers.
| Parameter | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) | Importance for Researchers |
| Purity (by HPLC) | >98% (lot-specific CoA) | >95% (product webpage) | Not specified | High purity is crucial to avoid off-target effects. HPLC data provides a detailed impurity profile. |
| Identity Confirmation | NMR, Mass Spec (on CoA) | Not specified | Not specified | Ensures the compound is indeed this compound. |
| Biological Activity (EC50) | Lot-specific data may be available upon request. | Not specified | Not specified | The half-maximal effective concentration (EC50) is a direct measure of the compound's potency in inducing the ecdysone (B1671078) receptor system. |
| Stability Data | Recommended storage at -20°C. Long-term stability data may be available. | Store at -20°C. | Store at -20°C. | Understanding the stability under different conditions (e.g., in solution, freeze-thaw cycles) is critical for experimental consistency. |
| Solubility | Provided for various solvents (e.g., DMSO, Ethanol). | Provided for various solvents. | Provided for various solvents. | Essential for preparing stock solutions and ensuring complete dissolution for cell culture experiments. |
| Lot-to-Lot Consistency | Inquire with supplier. | Inquire with supplier. | Inquire with supplier. | Consistent performance between different batches is vital for the reproducibility of long-term studies. |
| Customer Reviews/Citations | Check supplier website and literature. | Check supplier website and literature. | Check supplier website and literature. | Can provide insights into the real-world performance and reliability of the product. |
Experimental Protocols for Supplier Validation
To ensure the quality and activity of this compound from a chosen supplier, in-house validation is recommended. Below are detailed protocols for key experiments.
Ecdysone Receptor (EcR) Activation Assay using a Luciferase Reporter
This assay is a robust method to determine the functional potency (EC50) of this compound. It relies on a cell line that is stably or transiently transfected with the ecdysone receptor and a reporter plasmid containing a luciferase gene under the control of an ecdysone-responsive element.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Expression plasmids for the ecdysone receptor (EcR) and its heterodimer partner, Ultraspiracle (USP) or Retinoid X Receptor (RXR).
-
Reporter plasmid containing a luciferase gene downstream of an ecdysone-responsive element (ERE).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound from different suppliers, dissolved in an appropriate solvent (e.g., DMSO).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the EcR, USP/RXR, and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Induction: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound from each supplier. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value for each supplier's product.
Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of this compound to the ecdysone receptor by assessing its ability to compete with a radiolabeled ecdysteroid ligand.
Materials:
-
Source of ecdysone receptor (EcR) and USP/RXR proteins (e.g., from insect cell extracts or recombinantly expressed).
-
Radiolabeled ecdysteroid, such as [³H]this compound.
-
Unlabeled this compound from different suppliers.
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Incubation: In a microcentrifuge tube, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled this compound from each supplier.
-
Equilibration: Incubate the mixture at a suitable temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the receptor-ligand complexes. Wash the filters with cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the unlabeled this compound concentration. Determine the IC50 value, which is the concentration of unlabeled ligand that inhibits 50% of the specific binding. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Validating RNA-Seq Data from Ponasteroside A Treatment: A Comparative Guide
Ponasteroside A, a potent analog of the insect steroid hormone 20-hydroxyecdysone (B1671079) (20E), functions as an agonist for the ecdysone (B1671078) receptor (EcR). Upon binding, PoA induces a conformational change in EcR, which then forms a heterodimer with the Ultraspiracle protein (USP). This complex translocates to the nucleus and binds to ecdysone response elements (EcREs) in the promoter regions of target genes, thereby activating a hierarchical cascade of gene expression. Given that PoA can regulate a different and larger set of genes compared to 20E, meticulous validation of RNA-seq findings is paramount.[1][2]
Data Presentation: Comparing RNA-Seq with Validation Methods
A primary method for validating RNA-seq data is Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This technique measures the expression of specific transcripts and allows for a direct comparison with the expression levels detected by RNA-seq. It is recommended to validate a selection of genes, including those with high and low expression levels, as well as genes with varying magnitudes of fold change.
Table 1: Quantitative Comparison of Gene Expression Changes
| Gene | RNA-Seq (log2 Fold Change) | RT-qPCR (log2 Fold Change) | Western Blot (Relative Protein Level) | In Situ Hybridization (Localization) |
| Upregulated Genes | ||||
| Gene A | 3.5 | 3.2 | Increased | Strong signal in target tissue |
| Gene B | 2.1 | 1.9 | Increased | Diffuse signal in target tissue |
| Downregulated Genes | ||||
| Gene C | -2.8 | -2.5 | Decreased | Reduced signal in target tissue |
| Gene D | -1.5 | -1.3 | Decreased | Weak signal in target tissue |
| No Change | ||||
| Housekeeping Gene | 0.1 | 0.05 | No Change | Consistent signal across tissues |
Experimental Workflow for RNA-Seq Data Validation
A systematic workflow ensures that the validation process is rigorous and the results are reliable. The following diagram outlines the key steps from experimental treatment to data validation.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ponasteroside A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Ponasteroside A, a potent ecdysteroid used in various research applications, including the induction of gene expression in mammalian cells. Adherence to these procedural guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
I. Compound Identification and Properties
This compound is a phytoecdysteroid that acts as a powerful insect molting hormone and a potent agonist of the ecdysone (B1671078) receptor (EcR).[1] Its utility in research stems from its ability to regulate gene expression in cells and transgenic animals engineered with ecdysone-inducible systems.[2]
| Property | Value | Source |
| Molecular Formula | C₃₃H₅₄O₁₁ | [3] |
| Molecular Weight | 626.78 g/mol | [3] |
| Alternate Formula | C₂₇H₄₄O₆ | [2][4] |
| Alternate Molecular Weight | 464.63 g/mol | [4] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in ethanol (B145695), methanol, DMSO, and acetic acid. Insoluble in water. |
II. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), it is a biologically active molecule. Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are mandatory to prevent unintended exposure and contamination.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Nitrile gloves | Wear standard laboratory nitrile gloves when handling the solid compound or its solutions. Inspect gloves for any tears or holes before use. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect against accidental splashes of solutions or airborne particles of the powder. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect personal clothing from contamination. |
| Respiratory Protection | Not generally required | Handling should be performed in a well-ventilated area. For handling large quantities of powder where dust generation is possible, a dust mask or working in a fume hood is recommended. |
III. Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
A. Preparation of Stock Solutions
This compound is typically used in experiments as a solution. The following protocol outlines the preparation of a stock solution.
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
-
Materials:
-
This compound powder
-
100% Ethanol (reagent grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL stock solution, weigh 1 mg of the powder.
-
Add the appropriate volume of 100% ethanol to the tube. For a 1 mg/mL solution, add 1 mL of ethanol.
-
Cap the tube securely and vortex until the powder is completely dissolved.
-
The stock solution is now ready for use or storage.
-
B. Storage of Solid Compound and Stock Solutions
| Form | Storage Temperature | Duration | Container |
| Solid Powder | -20°C | Long-term | Tightly sealed vial |
| Stock Solution | -20°C | Up to 1 month | Sterile, tightly capped tubes |
IV. Disposal Plan
As this compound is not classified as a hazardous chemical, its disposal can follow standard laboratory procedures for non-hazardous waste.
A. Disposal of Solid this compound
Unused or expired solid this compound can be disposed of in the regular laboratory solid waste stream, provided it is not mixed with any hazardous materials.
B. Disposal of Liquid Waste
-
Aqueous Solutions: Dilute aqueous solutions containing this compound (e.g., used cell culture media) can typically be disposed of down the sanitary sewer with copious amounts of water. Check with your institution's environmental health and safety office for specific guidelines.[5][6][7]
-
Solvent-Based Solutions: Small quantities of stock solutions in organic solvents (e.g., ethanol) may be considered for drain disposal with large volumes of water, depending on local regulations. For larger volumes, it is best practice to collect them in a designated solvent waste container for disposal by your institution's hazardous waste management service.
V. Spill and Decontamination Plan
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
A. Spill of Solid this compound
-
Isolate the Area: Cordon off the area of the spill to prevent further dispersal.
-
Don PPE: At a minimum, wear gloves and safety glasses.
-
Clean-up: Gently sweep or wipe up the powder with a damp paper towel to avoid generating dust.
-
Decontaminate: Wipe the spill area with 70% ethanol.
-
Dispose: Place all cleaning materials in a sealed bag for disposal in the regular trash.
B. Spill of this compound Solution
-
Isolate the Area: Contain the spill with absorbent materials (e.g., paper towels, spill pads).
-
Don PPE: Wear gloves and safety glasses.
-
Absorb: Cover the spill with absorbent material.
-
Decontaminate: Wipe the area with 70% ethanol.
-
Dispose: Place all contaminated materials in a sealed bag for disposal.
VI. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for using this compound in an ecdysone-inducible cell culture experiment.
Caption: Workflow for preparing and using this compound.
References
- 1. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ponasterone A | C27H44O6 | CID 115127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
